molecular formula C3H11ClN2O2S B1647744 N-(2-aminoethyl)methanesulfonamide hydrochloride CAS No. 202197-61-3

N-(2-aminoethyl)methanesulfonamide hydrochloride

Cat. No.: B1647744
CAS No.: 202197-61-3
M. Wt: 174.65 g/mol
InChI Key: YESJKZGCXPCJMF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)methanesulfonamide hydrochloride (CAS 202197-61-3) is a chemical compound with the molecular formula C₃H₁₁ClN₂O₂S and a molecular weight of 174.65 g/mol . Its structure features both a primary amine and a methanesulfonamide group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. It is typically characterized by the SMILES notation CS(=O)(NCCN)=O.[H]Cl . Compounds of this structural class, which contain an aminoethyl-sulfonamide scaffold, serve as key intermediates in chemical biology and drug discovery. For instance, structurally similar molecules , such as naphthalene-1-sulfonamide derivatives, have been investigated in academic research for their potential as plant growth promoters, demonstrating the utility of this chemical class in probing complex biological systems . Researchers can utilize the reactive amino group of N-(2-aminoethyl)methanesulfonamide hydrochloride for further functionalization, such as amide bond formation, while the sulfonamide group can contribute to the molecule's physicochemical properties and potential for target interaction. Handling of this material requires standard laboratory safety practices. Safety information indicates that it may be harmful if swallowed and may cause skin and serious eye irritation . Researchers should refer to the Safety Data Sheet for comprehensive handling instructions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-aminoethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)5-3-2-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESJKZGCXPCJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-61-3
Record name N-(2-aminoethyl)methanesulfonamide hydrochloride
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Foundational & Exploratory

Beyond the Building Block: A Technical Guide to N-(2-Aminoethyl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Role in Modern Medicinal Chemistry

In the landscape of modern drug discovery, the precise engineering of pharmacophores relies heavily on the quality and functional flexibility of foundational building blocks. N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0)[1] has emerged as a premier bifunctional intermediate. Featuring both a highly nucleophilic primary amine and a stable, hydrogen-bond capable methanesulfonamide moiety, this compound is indispensable for appending polar sulfonamide groups to complex lipophilic cores[2].

Unlike many synthetic intermediates that require complex orthogonal protection strategies, this reagent exploits innate electronic disparities between its two nitrogen centers, enabling highly regioselective reactions. Its strategic incorporation has accelerated the development of targeted therapies, most notably in the synthesis of exo-aza spiro inhibitors designed to disrupt the Menin-MLL epigenetic complex in acute leukemias[3], as well as V2 receptor antagonists for cardiovascular diseases[4].

Physicochemical Profiling & Structural Rationale

A fundamental principle of application science is selecting the correct salt form of a reagent to maximize both shelf stability and reaction efficiency. The hydrochloride (HCl) salt of N-(2-aminoethyl)methanesulfonamide is overwhelmingly preferred over its free base equivalent.

Quantitative Data Summary

Table 1 summarizes the critical physicochemical differences that dictate the use of the HCl salt in rigorous laboratory settings.

PropertyFree Base FormHydrochloride Salt Form (Standard)
CAS Registry Number Unassigned (CID 533845)[1]83019-89-0 (Alt: 202197-61-3)[1][]
Molecular Formula C₃H₁₀N₂O₂SC₃H₁₁ClN₂O₂S[6]
Molecular Weight 138.19 g/mol 174.65 g/mol [6]
Physical State Hygroscopic oil / low-melting solidFree-flowing crystalline solid
Aqueous Solubility ModerateExcellent (>100 mg/mL)[2]
H-Bond Capability 2 Donors / 4 Acceptors[7]4 Donors / 4 Acceptors (due to HCl)[7]
Shelf-Life Stability Prone to atmospheric oxidationHighly stable at room temperature[6]

Expert Insight: The free base form is notoriously difficult to handle due to its hygroscopic nature, which introduces variable water content into anhydrous reaction mixtures. Utilizing the crystalline HCl salt guarantees exact stoichiometric accuracy and completely suppresses premature self-condensation or degradation.

Pharmacological Application: Disrupting the Menin-MLL Interaction

One of the most profound applications of this building block is in the synthesis of inhibitors targeting the Menin-MLL interaction[3]. Chromosomal translocations of the MLL (Mixed Lineage Leukemia) gene lead to aggressive acute myeloid leukemias (AML). Menin, an epigenetic cofactor, binds to MLL fusion proteins, upregulating HOX genes and MEIS1 to drive leukemogenesis[8].

By appending the methanesulfonamide group via our building block to a spirocyclic core, medicinal chemists can dramatically enhance the inhibitor's binding affinity and aqueous solubility, effectively disrupting the oncogenic protein-protein interaction[3].

MeninMLL Menin Menin Protein Complex Menin-MLL Complex Menin->Complex Binds MBM1/MBM2 MLL MLL Fusion Protein MLL->Complex Binds TargetGenes HOX & MEIS1 Upregulation Complex->TargetGenes Epigenetic Activation Leukemia Leukemogenesis (AML) TargetGenes->Leukemia Cell Proliferation Inhibitor Spirocyclic Inhibitor (Sulfonamide-appended) Inhibitor->Complex Disrupts Interaction

Caption: Menin-MLL signaling pathway and disruption by sulfonamide-appended spirocyclic inhibitors.

Experimental Workflows & Validated Protocols

Scientific integrity demands that experimental protocols are not just lists of steps, but self-validating systems . The following standard operating procedure details the robust amide coupling of N-(2-aminoethyl)methanesulfonamide HCl to a carboxylic acid core, utilizing In-Process Controls (IPCs) to eliminate guesswork.

Reagent Stoichiometry Matrix
ReagentEquivalentsSpecific Function in Protocol
Carboxylic Acid Core 1.0 eqElectrophilic substrate
HATU 1.5 eqUronium-based coupling activator[3]
DIPEA 3.0 - 4.0 eqNon-nucleophilic base; neutralizes HCl[3]
N-(2-aminoethyl)methanesulfonamide HCl 1.2 - 1.5 eqNucleophilic building block[3]
Protocol: Self-Validating Amide Coupling Workflow

Step 1: Electrophile Activation

  • Dissolve the target carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)[3].

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 5 minutes at room temperature to deprotonate the acid.

  • Add HATU (1.5 eq) in one portion.

  • IPC Checkpoint 1: Stir for 15 minutes, then pull a 5 µL aliquot. Dilute in MeCN and analyze via LC-MS. Validation: Do not proceed until the active HOAt-ester mass is confirmed and the starting material is consumed.

Step 2: Nucleophilic Substitution 5. In a separate vial, suspend N-(2-aminoethyl)methanesulfonamide hydrochloride (1.3 eq) in a minimal volume of DMF. Add DIPEA (1.5 eq) to pre-neutralize the HCl salt, generating the free amine. 6. Transfer the free amine solution dropwise to the active ester mixture. 7. Stir the reaction mixture at room temperature for 3 hours[3].

Step 3: Reaction Termination & Purification 8. IPC Checkpoint 2: Analyze via LC-MS. Validation: Confirm >95% conversion to the sulfonamide-appended product. 9. Filter the crude mixture through a 0.45 µm PTFE syringe filter. 10. Directly purify using Preparative HPLC (e.g., Waters Xbridge C18 column, Mobile Phase A: H₂O + 0.1% NH₄OH, Mobile Phase B: Acetonitrile)[3].

CouplingWorkflow Start Carboxylic Acid Core + HATU + DIPEA (DMF) IPC1 IPC: LC-MS confirms Active Ester Start->IPC1 Activation (15-30 min) Coupling Nucleophilic Acyl Substitution (Stir 3 h, 25°C) IPC1->Coupling Amine N-(2-aminoethyl)methanesulfonamide HCl (CAS: 83019-89-0) Amine->Coupling Added with extra DIPEA IPC2 IPC: Conversion > 95% Coupling->IPC2 Product Crude Sulfonamide Target IPC2->Product Purification Prep-HPLC (Waters Xbridge) H2O(NH4OH) / ACN Product->Purification Direct injection

Caption: Self-validating amide coupling workflow utilizing N-(2-aminoethyl)methanesulfonamide HCl.

Mechanistic Causality: The "Why" Behind the Protocol

To achieve consistent success with this building block, one must understand the causality behind the chemical behavior and protocol design:

  • Why is Regioselectivity Guaranteed? The molecule possesses two nitrogen atoms. However, the primary alkyl amine has a typical pKa of ~9-10, making it highly nucleophilic. Conversely, the nitrogen of the methanesulfonamide is adjacent to a strongly electron-withdrawing sulfonyl group, heavily delocalizing its lone pair and suppressing its nucleophilicity. This immense electronic differential allows chemists to run coupling reactions without orthogonal protecting groups (like Boc or Fmoc), vastly shortening synthetic routes[2].

  • Why the specific DIPEA Stoichiometry? The protocol mandates 3.0 to 4.0 equivalents of DIPEA. This is not arbitrary. One equivalent is consumed deprotonating the carboxylic acid for HATU activation. A second equivalent is strictly required to "free base" the N-(2-aminoethyl)methanesulfonamide hydrochloride salt[3]. The remaining excess ensures the reaction microenvironment remains sufficiently basic to drive the nucleophilic acyl substitution forward and neutralize the acidic byproducts of HATU.

  • Why append a Methanesulfonamide? From a medicinal chemistry standpoint, the methanesulfonamide group is a classic bioisostere. It offers a unique combination of strong hydrogen-bond donating capability, predictable metabolic stability, and high topological polar surface area (TPSA). When appended to a drug scaffold, it actively forces the molecule to adopt favorable solvent-exposed orientations, radically improving drug-like properties (ADME) and binding kinetics[2][4].

References

  • Title: N-(2-AMINOETHYL)METHANESULFONAMIDE HYDROCHLORIDE CAS 83019-89-0 Source: reagentdatabase.com URL: [Link]

  • Title: N-(2-Aminoethyl)methanesulfonamide | C3H10N2O2S | CID 533845 - PubChem Source: nih.gov URL: [Link]

  • Title: US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction Source: Google Patents URL
  • Title: WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction Source: Google Patents URL
  • Title: ( 12 ) United States Patent (Amine substituted 1,2,4-triazole derivatives)

Sources

An In-depth Technical Guide to N-(2-aminoethyl)methanesulfonamide hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: N-(2-aminoethyl)methanesulfonamide hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and a valuable tool in biochemical research. Its structure, featuring a primary amine and a methanesulfonamide moiety, allows for its incorporation into a diverse range of larger, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, a detailed, logically-derived synthesis protocol, and an exploration of its applications for researchers, scientists, and professionals in drug development. The hydrochloride salt form confers excellent water solubility, making it highly suitable for various synthetic and assay conditions.

Chemical Identity and Physicochemical Properties

N-(2-aminoethyl)methanesulfonamide hydrochloride is a stable, solid compound valued for its role as a synthetic intermediate.[1] The primary amine provides a nucleophilic handle for further functionalization, while the sulfonamide group is a key pharmacophore in many therapeutic agents.[1] Its high solubility in aqueous media is a significant practical advantage in both synthetic and biological applications.[1]

Table 1: Chemical and Physical Properties of N-(2-aminoethyl)methanesulfonamide hydrochloride

PropertyValueSource(s)
Molecular Formula C₃H₁₀N₂O₂S·HCl[1]
Molecular Weight 174.65 g/mol [1]
CAS Numbers 83019-89-0, 202197-61-3[1][2]
IUPAC Name N-(2-aminoethyl)methanesulfonamide hydrochloride[2]
Appearance Brown to yellow solid[1]
Melting Point 91-95 °C[1]
Solubility Highly soluble in water[1]
Purity ≥95% (NMR)[1]

Note on CAS Numbers: Both CAS 83019-89-0 and 202197-61-3 are used in literature and commercial listings to refer to the hydrochloride salt. PubChem lists 83019-89-0 for the parent compound (free base) but also includes the hydrochloride as a synonym under this entry.[3]

Synthesis and Purification

The synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride presents a common chemical challenge: the selective mono-functionalization of a symmetric, difunctional starting material, ethylenediamine. Direct reaction with methanesulfonyl chloride would likely lead to a difficult-to-separate mixture of mono-sulfonated, di-sulfonated, and unreacted starting material.

A robust and logical strategy to overcome this involves a three-step protection-sulfonylation-deprotection sequence. This approach ensures high selectivity and yield of the desired mono-sulfonated product.

Synthetic Workflow

The pathway leverages the widely-used tert-butyloxycarbonyl (Boc) protecting group, which is stable under the basic conditions required for sulfonylation but can be cleanly removed under acidic conditions.

G cluster_0 Step 1: Selective Mono-Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection & Salt Formation A Ethylenediamine C N-(tert-butoxycarbonyl)ethylenediamine (Boc-EDA) A->C CH₂Cl₂, 0°C to RT B Di-tert-butyl dicarbonate (Boc)₂O B->C E N-(tert-butoxycarbonyl)-N'-(methylsulfonyl)ethylenediamine C->E Base (e.g., Et₃N) Anhydrous Solvent D Methanesulfonyl Chloride (MsCl) D->E G N-(2-aminoethyl)methanesulfonamide hydrochloride E->G e.g., HCl in Dioxane or EtOAc F Hydrochloric Acid (HCl) F->G

A three-step synthesis workflow for N-(2-aminoethyl)methanesulfonamide hydrochloride.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a composite method based on established procedures for selective mono-Boc protection of diamines, N-sulfonylation, and Boc deprotection.

PART A: Selective Mono-Boc Protection of Ethylenediamine

  • Rationale: Using a large excess of ethylenediamine statistically favors the formation of the mono-protected product. Slow addition of the Boc-anhydride is critical to maintain a low localized concentration, further minimizing di-substitution.[4]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5.0 eq.) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath with vigorous stirring.

    • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

    • Add the Boc₂O solution dropwise to the cooled ethylenediamine solution over 2-3 hours.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Perform an aqueous workup by washing the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-ethylenediamine. Purification can be achieved via column chromatography.

PART B: N-Sulfonylation

  • Rationale: The free primary amine of N-Boc-ethylenediamine acts as a nucleophile, attacking the electrophilic sulfur of methanesulfonyl chloride. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.[5][6]

  • Procedure:

    • Dissolve N-Boc-ethylenediamine (1.0 eq.) and triethylamine (Et₃N, 1.5 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

    • After addition, remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, wash with water and brine, then dry over Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

PART C: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc group is labile under strong acidic conditions. Using a solution of HCl in an organic solvent allows for the simultaneous removal of the Boc group and the precipitation of the desired hydrochloride salt.[1][5]

  • Procedure:

    • Dissolve the purified product from Part B in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • Add a solution of hydrochloric acid in dioxane or ethyl acetate (e.g., 4M HCl in dioxane, 2.0 eq.) dropwise while stirring.

    • Stir the mixture at room temperature. The product, N-(2-aminoethyl)methanesulfonamide hydrochloride, will typically precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethyl acetate or diethyl ether to remove any residual impurities.

    • Dry the final product under vacuum to yield N-(2-aminoethyl)methanesulfonamide hydrochloride as a solid.

Applications in Research and Development

The utility of N-(2-aminoethyl)methanesulfonamide hydrochloride stems from its identity as a sulfonamide-containing building block. The sulfonamide functional group is a key feature in a vast array of therapeutic agents due to its chemical stability and ability to form critical hydrogen bonds with biological targets.[7]

Role as a Pharmaceutical Intermediate

This compound is an ideal starting point for synthesizing more complex molecules, particularly those containing a methanesulfonamide moiety attached to an ethylamine linker. This structural motif is found in various biologically active compounds. Its role is to serve as a versatile scaffold onto which other pharmacophoric elements can be attached via the primary amine.[1]

Illustrative Synthetic Application:

While a specific blockbuster drug directly using this intermediate is not readily found in public literature, its application can be illustrated in the synthesis of inhibitors for enzymes like carbonic anhydrase (CA). Many potent CA inhibitors are benzenesulfonamide derivatives, but the underlying principle of using an amino-sulfonamide as a core scaffold is the same. The primary amine of N-(2-aminoethyl)methanesulfonamide allows it to be coupled to other molecular fragments, such as heterocyclic systems, to build a final drug candidate.

G cluster_0 Core Building Block cluster_1 Coupling Partner cluster_2 Reaction & Product A N-(2-aminoethyl)methanesulfonamide hydrochloride C Nucleophilic Aromatic Substitution A->C Base B Reactive Heterocycle (e.g., Cyanuric Chloride derivative) B->C D Advanced Drug Intermediate or Final API C->D

Role as a nucleophilic building block in multi-step drug synthesis.
Utility in Biochemical Assays

In biochemical research, sulfonamide-containing molecules are frequently used as probes or inhibitors to study enzyme function.[7] For example, N-(2-aminoethyl)methanesulfonamide hydrochloride could serve as a starting point for creating a library of compounds to screen for inhibitory activity against a target enzyme.

Hypothetical Assay Protocol: Screening for Kinase Inhibition

  • Principle: Many kinase inhibitors bind in the ATP-binding pocket of the enzyme. A library of compounds derived from N-(2-aminoethyl)methanesulfonamide could be synthesized and tested for their ability to inhibit a specific kinase. The assay would measure the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compounds.

  • Procedure Outline:

    • Compound Library Synthesis: React N-(2-aminoethyl)methanesulfonamide with a diverse set of electrophilic fragments (e.g., acid chlorides, isocyanates) to create a library of derivatives.

    • Assay Setup: In a microplate, combine the target kinase, its specific peptide substrate, and ATP.

    • Inhibitor Addition: Add compounds from the synthesized library to the wells at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubation: Allow the enzymatic reaction to proceed for a set time at an optimal temperature (e.g., 30 °C).

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by detecting the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

    • Data Analysis: Calculate the percent inhibition for each compound at each concentration. For active compounds, determine the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.

Safety, Handling, and Storage

N-(2-aminoethyl)methanesulfonamide hydrochloride is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents. Recommended storage is often at 0-8°C to ensure long-term stability.[1]

Conclusion

N-(2-aminoethyl)methanesulfonamide hydrochloride is a chemical of significant utility for professionals in the pharmaceutical and life sciences sectors. Its defined molecular structure, reliable synthesis route, and the versatile reactivity of its functional groups make it a valuable intermediate. A thorough understanding of its properties, synthesis, and potential applications, as detailed in this guide, enables researchers to effectively leverage this compound in the creation of novel sulfonamide-based therapeutics and as a tool for fundamental biochemical exploration.

References

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Roy, S. Q., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 204(7), 411.
  • PubChem. (n.d.). N-(2-Aminoethyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

N-(2-aminoethyl)methanesulfonamide hydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Practical Solubility Profile of N-(2-Aminoethyl)methanesulfonamide Hydrochloride

Executive Summary

N-(2-Aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0 and 202197-61-3) is a highly versatile, bifunctional building block extensively utilized in the synthesis of sulfonamide-based therapeutics, spirocyclic compounds, and inhibitors targeting the Menin-MLL protein interaction[1],[],[3]. Structurally characterized by a primary ethylamine salt and a methanesulfonamide moiety, its solvation behavior is heavily dictated by its ionic nature.

This whitepaper provides an authoritative guide to the thermodynamics of its solubility, practical data for solvent selection, and field-validated protocols for precise solubility quantification.

Solvation Thermodynamics: The Causal Mechanism

Understanding why N-(2-aminoethyl)methanesulfonamide hydrochloride behaves the way it does in solution requires analyzing the competing forces between its crystal lattice energy and solvent-solute interactions.

With a molecular weight of 174.65 g/mol and a melting point between 91–95 °C, this compound exists as a highly crystalline solid stabilized by strong intermolecular ionic interactions[1],[4].

  • Hydrogen Bonding Potential: The molecule acts as a dense hydrogen-bonding network participant, offering 4 H-bond acceptors (the sulfonyl oxygens and nitrogen lone pairs) and 2 H-bond donors (the sulfonamide N-H and the primary ammonium salt)[4].

  • The Dielectric Requirement: To dissolve the solid, a solvent must possess a sufficiently high dielectric constant (

    
    ) to screen the electrostatic attraction between the ethylammonium cation and the chloride anion.
    
  • Causality in Solvent Efficacy: Water (

    
    ) readily acts as both an exhaustive H-bond donor/acceptor network and an ion dipole stabilizer, leading to excellent aqueous solubility[1]. Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) provide strong dipole-cation interactions, making it soluble enough for high-concentration stock solutions[5]. Conversely, in low-dielectric non-polar solvents like Dichloromethane (DCM) or Hexane, the enthalpy of solvation cannot overcome the energetic penalty of disrupting the salt lattice, resulting in practical insolubility.
    

SolvationPathway Start Solid State HCl Salt (High Lattice Energy) Solvation Solvation in Polar Solvent (Ion-Dipole & H-Bonding) Start->Solvation Polar Dissociation FreeAmine Free Base Generation (Addition of Et3N / DIPEA) Solvation->FreeAmine Base Neutralization Coupling Electrophilic Coupling (e.g., Amidation / Alkylation) FreeAmine->Coupling Nucleophilic Attack

Phase-transition and synthetic reactivity pathway of N-(2-aminoethyl)methanesulfonamide HCl.

Quantitative Solubility Profile

Based on theoretical solubility parameters and empirical observations typical of low-molecular-weight amine hydrochlorides, the table below summarizes the practical solubility limits across standard laboratory solvents at standard ambient temperature (25 °C).

SolventDielectric Constant (

)
Estimated Solubility (25 °C)Pharmacopeial CategorySolvation Mechanism
Water 80.1> 100 mg/mLFreely SolubleIon-dipole & extensive H-bonding.
DMSO 46.7> 50 mg/mLSolubleStrong dipole interaction with cations.
Methanol 32.730 – 50 mg/mLSolubleModerate H-bonding disruption.
Acetonitrile 37.5< 1.0 mg/mLVery Slightly SolublePoor anion stabilization.
DCM 9.1< 0.1 mg/mLPractically InsolubleInsufficient dielectric to break salt.
Hexane 1.9< 0.01 mg/mLInsolubleCompletely non-polar environment.

Note: For applications requiring solubility in halogenated solvents like DCM, the system must be neutralized with an organic base (e.g., Triethylamine or N,N-Diisopropylethylamine) to generate the freely soluble free base form[6].

Self-Validating Protocol: Thermodynamic Solubility Assay

Expert Insight: N-(2-aminoethyl)methanesulfonamide lacks a conjugated aromatic system, meaning it exhibits essentially no useful UV absorbance. Attempting to quantify its solubility using standard HPLC-UV will result in erroneous or non-detectable data. HPLC coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is strictly required for accurate quantification.

Step-by-Step Methodology:

  • Saturation Preparation: Dispense 50 mg of N-(2-aminoethyl)methanesulfonamide HCl solid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Water or DMSO).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 400 RPM for 24 to 48 hours at a highly controlled 25.0 °C to ensure thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled ultracentrifuge. Spin at 15,000 × g for 15 minutes to pellet undissolved crystal matrices.

  • Aliquot & Dilution: Carefully extract 50 µL of the clear supernatant and dilute immediately with 950 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) to prevent precipitation prior to injection.

  • Quantification via HPLC-CAD: Inject 5 µL onto a hydrophilic interaction liquid chromatography (HILIC) column. Correlate the CAD peak area against a pre-established external calibration curve constructed from precisely weighed reference standards.

SolubilityWorkflow Step1 1. Solid Dispensing (API Salt) Step2 2. Solvent Addition (Aq. or Organic) Step1->Step2 Step3 3. Thermodynamic Equilibration (48h Shake at 25°C) Step2->Step3 Step4 4. Ultracentrifugation (Phase Separation) Step3->Step4 Step5 5. HPLC-CAD Quantification (Non-UV Detection) Step4->Step5

Thermodynamic solubility validation workflow utilizing HPLC-CAD for non-chromophoric salts.

Strategic Implications in Synthetic Workflows

In drug development contexts—such as the synthesis of spirocyclic substituted benzofuroquinolizines—the introduction of the N-(2-aminoethyl)methanesulfonamide pharmacophore is a critical step[6].

If a synthetic protocol strictly demands a non-polar or moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), the hydrochloride salt's insolubility will kinetically bottleneck the reaction. The validated workaround is in-situ free-basing :

  • Suspend the hydrochloride salt in the target solvent (e.g., DCM).

  • Add 1.5 to 2.0 equivalents of a liquid organic base, such as Triethylamine (TEA).

  • The TEA captures the HCl, precipitating Triethylammonium chloride (TEA·HCl), while immediately solubilizing the now-neutral N-(2-aminoethyl)methanesulfonamide free base into the organic phase[6].

This ensures rapid dissolution and presents an active nucleophile for subsequent coupling reactions.

References

  • Chem-Impex International. "N-(2-Aminoethyl)Methanesulfonamide Hydrochloride - General Information, Properties, and Applications." Chem-Impex Product Catalog.[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcVaajXufltLhJCjb5_G1ReU9q-HowsB3PwEgRxB6eJl1byRHW5E-3FtJk6V4qQIcTANUR6dbrmIR9dAedh57nZjozfshKTyyUKlGTkjXLcMxdU6boahUxeoA0dZGqQ6PoOyk=

  • Reagent Database. "N-(2-AMINOETHYL)METHANESULFONAMIDE HYDROCHLORIDE CAS 83019-89-0 - Life Science Database."[4] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPb5qRCm3alqcmHTutRdCF_XyXtNlIsK7w-_7mwyC7jg5oQdj2Fk82Tw-djDoVzLkquXPUc94ITD2n7RRZApj5v6KXaeDZA1YP1oYVsoOX7OPsNOx0uxpj8mz6VyTPg9Ey7bAy7ZW6W6zh1K8dPl9lSvnvdkgwoWhBfnft9YGQthsyJYttluQoTiBzM3i6hPRa4lkmy9JFVg==

  • BOC Sciences. "CAS 202197-61-3 N-(2-Aminoethyl)methanesulfonamide Hydrochloride."[] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSbBmg0-fd3b7epmfr4C_HLYMcsw1bjl6hwINKEwmILrUxU39pEX_ufWJhVU9lxGHawhJ8_d4ex0iQ4lXffFdNJA2vlw3_ttdumUP5osTazhAPytEN4QdlSJaik0dLt739OOW5ocltbYZuu7d39bbE_T-Y0IZLQl353q9M7lGbPtehRr2P5_u0iBLzTEy-E5onYYNrun9XX_cG9hgxMprl1A==

  • Google Patents. "Compounds and procedures for use." (ES2813875T3). Covers general solubility variations and DMSO application for substituted derivatives.[5] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm-x_1h-8faENLM4pEMGQAiS0ESUTpmShXEBx1nmB7DIlvy2fE5XoSEPx9f_rmhjz--TMGissqnXpk2oWLIRhIuOqP7ryUpyxKpRiJBV9IgQX68MioRFleGt2ESwjQnXfDm8l8aUqapwiLNw==

  • Google Patents. "Process for preparation of spirocyclic substituted benzofuroquinolizines." (FI126838B). Explains solubility improvement methods via the addition of triethylamine in DCM.[6] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4is-qh7RknXwxB8JC7yQMNFMBlocaNTPV5N2sjp3EGqfhSZAt7w8ByTfBo4SVLRcxLRz0vGzwoBuDWVHCasqj2XRaCyJ_TMeqDgLGcXAblvd9sa-8vi4XHXYTJI8bfUHn-HG1FYxGmuc=

  • Google Patents. "Exo-aza spiro inhibitors of menin-mll interaction." (WO2019120209A1). Outlines therapeutic applications of related substituted amines in DMSO and aqueous conditions.[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEysUzZ8oAGOFZWymMUhtRh8G-Thl5PnpRZMUJrqeTAbGqc6CxD_qc0V1smZulIMmw9zcc85QRpkNnCE_2S7VLXF3ByQz_ayoAW45YV3NjoVV84C5WppYtDX9_h-X5tfK9TlYj7OYk2LCJKopIEOw==

Sources

Potential Mechanism of Action of N-(2-Aminoethyl)methanesulfonamide Hydrochloride: A Pharmacophoric Foundation in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and laboratory guide concerning the functional integration and mechanistic role of N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0).

Executive Summary

Unlike fully assembled active pharmaceutical ingredients (APIs), N-(2-aminoethyl)methanesulfonamide hydrochloride does not possess a standalone systemic mechanism of action in human physiology [5]. Rather, it is a highly privileged, bifunctional pharmacophoric building block utilized in advanced drug discovery [2]. This whitepaper elucidates its specific mechanistic behaviors—primarily as a hydrogen-bond anchor and dynamic electrostatic modulator—when incorporated into complex molecular architectures targeting Protein-Protein Interactions (PPIs) and voltage-gated ion channels.

As an Application Scientist, one must recognize that a molecule’s structural sub-components strictly dictate its biological causality. By exploring the integration of this fragment, researchers can intentionally engineer specific binding kinetics, predictive toxicology profiles, and stable molecular frameworks.

Molecular Physiology & Pharmacophore Mechanics

The utility of N-(2-aminoethyl)methanesulfonamide hydrochloride relies on two distinct structural domains that operate synergistically once the molecule is de-salted and conjugated:

  • The Primary Amine (Synthetic Vector): Supplied as a hydrochloride salt to prevent premature oxidation and cross-reactivity [1], the primary amine must be liberated (free-based) to act as a nucleophile. Once coupled (e.g., via amidation or alkylation), it forms a flexible, semi-polar linker region.

  • The Methanesulfonamide Group (Binding Anchor): With a pKa of approximately 9.5, this moiety remains predominantly un-ionized at physiological pH [4]. It serves as an optimal bioisostere for carboxylic acids or phenols, acting simultaneously as a stringent hydrogen-bond donor (via the -NH-) and a dual hydrogen-bond acceptor (via the -SO₂- oxygens).

G mol N-(2-Aminoethyl) methanesulfonamide HCl amine Primary Amine (Nucleophilic Linker) mol->amine Structural Component sulf Methanesulfonamide (H-Bond Donor/Acceptor) mol->sulf Structural Component syn Amide Coupling / Alkylation amine->syn Vector Integration menin Menin-MLL PPI Pocket (H-Bond Stabilization) sulf->menin Target Engagement herg hERG Central Cavity (Drug Trapping Mechanism) sulf->herg Target Engagement

Figure 1: Pharmacophore Mapping — Visualizing the bifurcated utility of the structural sub-domains in target engagement.

Primary Mechanistic Paradigms

When integrated into an API scaffold, the methanesulfonamide moiety exerts two primary biological mechanisms of action, depending on the target protein's structural geometry.

Paradigm A: The "Drug Trapping" Mechanism in Potassium Channels (hERG / KCNH2)

The methanesulfonamide group is notorious in cardiovascular pharmacology. High-affinity Class III antiarrhythmics (e.g., dofetilide, sotalol) and experimental molecules utilize this moiety to block the rapidly activating delayed rectifier potassium current (I_Kr) [3].

  • The Causality of Trapping: The sulfonamide segment enters the central cavity of the hERG channel exclusively during the open state [3]. Within the pore, the oxygen atoms of the sulfonamide hydrogen-bond with specific polar residues (such as Ser624), while the flexible linker allows spatial coordination with aromatic residues (Tyr652 and Phe656) [3].

  • When the channel's activation gate closes, the bulky molecule is physically restricted from dissociating, resulting in a prolonged "trapped" state [4]. While beneficial for treating arrhythmias, this mechanism is tightly monitored to prevent off-target Long QT Syndrome in non-cardiovascular drugs.

Paradigm B: Stabilization of Protein-Protein Interactions (Menin-MLL)

Recent oncological studies heavily feature N-(2-aminoethyl)methanesulfonamide derivatives as potent inhibitors of the Menin-MLL interaction, a critical target in acute myeloid leukemia (AML) [2].

  • The Causality of Disruption: The Menin protein possesses a deep, central cavity (MBM1/MBM2 domains) that natively accommodates the N-terminus of the MLL fusion protein. When N-(2-aminoethyl)methanesulfonamide is conjugated to a spiropiperidine or benzofuroquinolizine core [1], the sulfonamide moiety protrudes deep into this pocket [2]. The rigid hydrogen-bonding network effectively outcompetes the native peptide, suppressing the transcription of HOXA9 and MEIS1 oncogenes [2].

Quantitative Physicochemical and Structural Data

To optimize ligand efficiency during drug design, application scientists rely on the precise physicochemical properties of this fragment.

ParameterValue / CharacteristicAnalytical & Mechanistic Relevance
Molecular Weight 174.65 g/mol (HCl salt)Low molecular weight maintains the ligand-efficiency (LE) index during fragment assembly.
Sulfonamide pKa ~9.5The moiety remains un-ionized at a physiological pH of 7.4, critical for traversing cellular lipid bilayers.
Amine pKa (Conjugate Acid) ~10.2Demands basic buffering conditions (e.g., via non-nucleophilic DIPEA) during synthesis to ensure the amine acts as an active nucleophile.
H-Bond Donors (HBD) 3Essential for directing and locking the vector into hydrophobic cavities (e.g., MBM1).
H-Bond Acceptors (HBA) 3Facilitates electrostatic bonding with polar residues (e.g., Tyrosine, Serine) on the target protein [3].

Methodologies & Experimental Protocols

To accurately utilize and evaluate compounds incorporating N-(2-aminoethyl)methanesulfonamide hydrochloride, standard synthetic and biophysical workflows must be meticulously controlled.

Protocol 1: Synthetic Conjugation via Amide Coupling

Objective: To integrate the building block onto a carboxylic acid-containing drug core.

  • Preparation (Free-basing): Dissolve the carboxylic acid core (1.0 eq) and N-(2-aminoethyl)methanesulfonamide hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) [2].

  • Activation: Add HATU (1.5 eq) to the solution. Causality: HATU is an exceptional coupling reagent for forming active esters rapidly, bypassing steric hindrances often found in complex heterocycles.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA serves a dual purpose. It acts as a non-nucleophilic base that strips the HCl from the amine, converting it to its reactive free base, and neutralizes the acidic byproducts of the HATU coupling.

  • Reaction & Purification: Stir at room temperature for 3 hours. Purify via reverse-phase preparative HPLC using a gradient of H₂O (0.1% NH₄OH) and Acetonitrile [2].

Protocol 2: Biophysical Validation of Mechanism (Menin-MLL HTRF Assay)

Objective: To validate that the conjugated sulfonamide successfully displaces the native Menin-MLL protein-protein interaction via Homogeneous Time-Resolved Fluorescence (HTRF) [2].

  • Labeling: Buffer-exchange Recombinant Menin protein into 1x PBS. Incubate with a 4-fold molar excess of NHS-Terbium (Tb) cryptate for 2 hours. Purify via Size Exclusion Chromatography to remove free label [2].

  • Equilibration: In a 384-well microplate, combine Tb-Menin and a fluorescently tagged MLL-peptide tracer. Self-Validating Control: Include "Tracer-only" wells to measure baseline background fluorescence without FRET.

  • Compound Addition: Add the synthesized sulfonamide compound across a 10-point log-concentration curve.

  • Excitation & Readout: Excite the plate at 337 nm. Read emission at 620 nm (Tb-cryptate background) and 665 nm (FRET acceptor).

  • Data Processing: Calculate the 665/620 nm ratio. Causality: Utilizing a ratiometric emission measurement inherently corrects for inner-filter effects and compound auto-fluorescence, ensuring the IC₅₀ generated reflects true mechanistic displacement.

HTRF step1 Recombinant Menin + Tb-Cryptate Labeling step2 Incubate with Fluorescent MLL Peptide step1->step2 step3 Add Test Compound (Sulfonamide Derivative) step2->step3 step4 FRET Excitation (337nm) & Ratiometric Readout step3->step4 logic1 High FRET (665nm) = Intact PPI step4->logic1 Negative Control logic2 Low FRET (665nm) = Inhibitor Bound step4->logic2 Positive Hit

Figure 2: HTRF Assay Workflow — The ratiometric biophysical causality used to validate PPI mechanism of action.

References

  • FI126838B. Process for preparation of spirocyclic substituted benzofuroquinolizines. Google Patents.
  • WO2019120209A1. Exo-aza spiro inhibitors of menin-mll interaction. Google Patents.
  • Kamiya, K., et al. (2006). Molecular determinants of HERG channel block. PubMed - NIH. Retrieved from[Link]

  • Zhang, S., et al. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research - AHA Journals. Retrieved from[Link]

The Keystone Precursor: Discovery, Synthesis, and Application of N-(2-Aminoethyl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the architectural modularity of active pharmaceutical ingredients (APIs) relies heavily on robust, bifunctional building blocks. N-(2-aminoethyl)methanesulfonamide hydrochloride has quietly emerged as one of the most versatile intermediates in medicinal chemistry[1]. Featuring an orthogonal layout—a reactive primary amine paired with a stable sulfonamide hydrogen-bond donor—this compound operates as a critical linchpin. This technical whitepaper delves into the historical discovery, physiochemical properties, rigorous synthesis protocols, and pharmacological applications of this essential chemical precursor.

Historical Context & Discovery of a Keystone Scaffold

The historical trajectory of sulfonamides began with their discovery as potent antimicrobial agents in the 1930s. However, as molecular pharmacology advanced, researchers discovered that the sulfonamide motif is a potent transition-state bioisostere for amides and phosphates, capable of interacting heavily with zinc-dependent metalloenzymes and specific neurological receptors.

The explicit discovery and commercialization of N-(2-aminoethyl)methanesulfonamide hydrochloride was driven by a practical synthetic bottleneck: chemists needed a stable "sulfonamide donor" on an ethyl linker that could be coupled to complex organic scaffolds via standard amide coupling or


 chemistries without undergoing unwanted self-polymerization[1]. The free base form of the molecule was prone to oxidative degradation and unpredictable side reactions. The isolation of the molecule as a hydrochloride salt  marked a turning point, yielding a highly water-soluble, bench-stable powder that dramatically optimized downstream drug formulation and diagnostic agent development[1].

Today, the scaffold is inextricably linked to the discovery of highly selective target therapies, including Carbonic Anhydrase II inhibitors[2], selective mGlu3 negative allosteric modulators (NAMs)[3], and breakthrough inhibitors for Menin-MLL protein interactions in oncology[4].

Chemical Profile and Structural Properties

Understanding the physicochemical parameters of the building block is essential for calculating exact stoichiometric equivalents, anticipating solubility behavior during reaction setups, and performing accurate LC-MS tracking.

Table 1: Physicochemical Parameters of N-(2-Aminoethyl)methanesulfonamide HCl

PropertySpecification / Value
CAS Number 202197-61-3 (Hydrochloride Salt); 83019-89-0 (Free Base)
Molecular Formula

(or

)
Molecular Weight 174.65 g/mol
Appearance Yellow to brown solid / Crystalline powder
Melting Point 91–95 °C
Solubility Highly soluble in

, Methanol, and DMSO
Storage & Stability 0–8 °C; Hygroscopic but chemically stable under inert gas

Synthesis Methodology: The Monosulfonylation Conundrum

The Causal Logic of the Synthesis

Synthesizing N-(2-aminoethyl)methanesulfonamide from standard ethylenediamine presents a severe chemoselectivity challenge. Because ethylenediamine possesses two identical primary amines, direct reaction with methanesulfonyl chloride (MsCl) yields an intractable mixture of mono-sulfonylated, bis-sulfonylated, and unreacted diamine species.

To overcome this, industrial processes leverage an orthogonal protection-deprotection strategy [5]. By utilizing N-(2-aminoethyl)acetamide (where one amine is protected by an acetyl group), the free amine can be selectively sulfonylated. Subsequent acid hydrolysis strips the acetyl group and simultaneously protonates the liberated amine, directly yielding the target hydrochloride salt. This sequence maximizes atom economy and eliminates the need for complex chromatographic separation.

Validated Experimental Protocol

The following protocol outlines the scalable synthesis of the target compound based on standardized industrial patents[5]:

Step 1: Selective Sulfonylation

  • Setup : In a dry, multi-neck round-bottom flask purged with

    
    , charge 40.0 g (0.392 mol) of N-(2-aminoethyl)acetamide.
    
  • Solvent & Base : Dissolve in 600 mL of anhydrous dichloromethane (DCM). Add 59.4 g (0.587 mol) of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the

    
     byproduct, preventing the protonation (and subsequent deactivation) of the reacting amine.
    
  • Thermal Control : Cool the reaction mixture strictly to 0–5 °C using an ice-brine bath. Causality: Sulfonylation is highly exothermic; thermal control minimizes collateral degradation and suppresses side-reactions.

  • Reagent Addition : Slowly add 67.2 g (0.587 mol) of methanesulfonyl chloride (MsCl) dropwise over 1.5 hours.

  • Propagation : Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 3 hours to ensure complete conversion.

Step 2: Acidic Deprotection and Salt Formation

  • Hydrolysis : Isolate the resulting N-(2-acetamidoethyl)methanesulfonamide via standard aqueous workup. Dissolve the crude intermediate in an aqueous

    
     solution and heat to reflux. Causality: The robust acidic conditions hydrolyze the amide bond of the acetyl protecting group. Crucially, the presence of excess 
    
    
    
    instantly protonates the liberated primary amine, preventing nucleophilic back-attack.
  • Crystallization : Evaporate the solvent to dryness, redissolve the residue in methanol, treat with activated carbon (Norit® SX1) to remove organic impurities, and crystallize by the dropwise addition of DCM to yield analytically pure N-(2-aminoethyl)methanesulfonamide hydrochloride[5].

SynthesisWorkflow A N-(2-aminoethyl)acetamide (Mono-protected) B Sulfonylation MsCl + TEA, DCM, 0°C A->B C Intermediate N-(2-acetamidoethyl)sulfonamide B->C TEA scavenges HCl D Acid Hydrolysis Refluxing aq. HCl C->D E Target Precursor N-(2-aminoethyl)methanesulfonamide HCl D->E Deprotection & Salt Formation

Fig 1. Stepwise synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride via selective sulfonylation.

Mechanistic Utility in Target-Directed Drug Design

The biochemical value of this molecule lies in its ability to be grafted onto complex core macrocycles or heterocyclic systems[1].

  • Metalloenzyme Inhibition: The methanesulfonamide moiety mimics the geometry of transition states, allowing it to coordinate directly with zinc ions in the active site of enzymes. This mechanism is critical in the development of isoform-selective Carbonic Anhydrase II inhibitors[2].

  • Oncology (Menin-MLL Inhibitors): Aberrant protein-protein interactions (PPIs) between Menin and MLL fusion proteins are prime drivers of acute leukemias. The flexible ethyl linker of this building block allows the sulfonamide headgroup to reach deep into specific hydrophobic binding pockets on the Menin surface, disrupting the oncogenic PPI[4].

  • Neurology (mGlu3 NAMs): In CNS drug discovery, lipophilicity and blood-brain barrier (BBB) penetrance are paramount. The compact nature of the methanesulfonamide side chain allows chemists to synthesize negative allosteric modulators (like derivatives of ML337) without inflating the topological polar surface area (TPSA) beyond BBB limits[3].

DrugDesign Core Target API Scaffold (e.g., Menin-MLL Core / mGlu3 Ligand) Coupling Amide/Amine Coupling Workflow (HATU/DIPEA, DMF, 25°C) Core->Coupling Linker N-(2-aminoethyl)methanesulfonamide HCl (Bifunctional Linker) Linker->Coupling Target Pharmacologically Active Molecule (Targeting CNS or Oncology Receptors) Coupling->Target Tailored API integration

Fig 2. Structural integration of the bifunctional building block in modern rational drug design.

Quantitative Data: Optimization of Amide Coupling

When grafting N-(2-aminoethyl)methanesulfonamide hydrochloride onto a target carboxylic acid scaffold, overcoming the hydrochloride salt barrier is the primary failure point for junior chemists. Sufficient organic base is required to liberate the primary amine in situ before it can undergo nucleophilic attack.

Table 2: Coupling Optimization for N-(2-Aminoethyl)methanesulfonamide HCl

Coupling ReagentBase System (Equivalents)SolventTemp (°C)Conversion Yield (%)Causality / Practical Note
EDC / HOBt DIPEA (3.0 eq)DMF25~72%Classic approach; requires excessive base to neutralize the

salt, leading to moderate yields.
HATU DIPEA (4.0 eq)DMF25>92%Superior activation for sterically hindered carboxylic acids; high base ratio ensures full amine liberation.
T3P (50% in EtOAc)Triethylamine (3.5 eq)DCM/EtOAc25~88%Extremely clean reaction profile with minimal epimerization; allows for facile aqueous workup.

References

Sources

Synthesis and characterization of N-(2-aminoethyl)methanesulfonamide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)methanesulfonamide Hydrochloride Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of N-(2-aminoethyl)methanesulfonamide hydrochloride and its derivatives. These compounds are valuable building blocks in medicinal chemistry and biochemical research, often serving as intermediates in the synthesis of biologically active molecules.[1] This document emphasizes the causal relationships behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Strategic Approaches to Synthesis

The construction of the sulfonamide moiety is a cornerstone of medicinal chemistry.[2][3] The most prevalent and robust method for synthesizing N-(2-aminoethyl)methanesulfonamide derivatives involves the nucleophilic attack of an amine on a sulfonyl chloride.[2][4]

The Cornerstone Reaction: Sulfonylation of Amines

The primary synthetic route involves the reaction of methanesulfonyl chloride with an appropriate diamine, such as ethylenediamine. The mechanism hinges on the high electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the amine's nitrogen atom.

Causality Behind Experimental Choices:

  • Base: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[4] Without a base, the HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. The absence of water is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride into methanesulfonic acid, a common cause of low yield.[5]

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature. This is to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine, preventing side reactions and degradation.

Generalized Reaction Scheme: Methanesulfonyl Chloride + Diamine → N-substituted Methanesulfonamide

G cluster_reactants Reactants cluster_process Reaction Conditions CH3SO2Cl Methanesulfonyl Chloride Crude_Product Crude N-(2-aminoethyl)methanesulfonamide + Triethylamine Hydrochloride CH3SO2Cl->Crude_Product H2N_CH2_CH2_NH2 Ethylenediamine H2N_CH2_CH2_NH2->Crude_Product Base Base (e.g., Triethylamine) Solvent Anhydrous Solvent (e.g., DCM) Temp 0 °C to RT

Caption: General reaction pathway for sulfonamide synthesis.

Alternative Synthetic Methodologies

While the sulfonyl chloride route is dominant, other methods have been developed to overcome its limitations, such as the harsh conditions often required for sulfonyl chloride preparation.[6] These can include:

  • Copper-catalyzed direct synthesis from boronic acids and amines.[6]

  • Electrochemical synthesis using thiols and amines.[6]

  • Reaction of sulfinate salts with electrophilic nitrogen sources.[6]

These advanced methods offer milder conditions and greater functional group tolerance, expanding the scope of accessible derivatives.[2]

Purification: From Crude Mixture to Pure Compound

Post-synthesis, the crude product contains the desired sulfonamide, byproduct salts (e.g., triethylamine hydrochloride), and unreacted starting materials. A multi-step purification strategy is essential for isolating the target compound with high purity.

Step-by-Step Purification Protocol
  • Aqueous Workup: The reaction mixture is first washed with a dilute acid solution (e.g., 1M HCl) to remove the basic catalyst (triethylamine). This is followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid) and then with brine to remove water-soluble components.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Final Purification: At this stage, two primary methods are employed for achieving high purity:

    • Recrystallization: This is an effective technique for solid products.[5] The crude solid is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.[5]

    • Column Chromatography: This is a highly versatile method for separating compounds based on polarity.[5][7] For sulfonamides, a silica gel stationary phase is common, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[7]

Workflow for Synthesis and Purification:

G Reactants Reactants & Reagents Synthesis Chemical Synthesis (0°C to RT) Reactants->Synthesis Workup Aqueous Workup (Acid/Base Extraction) Synthesis->Workup Drying Dry & Concentrate Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification FinalProduct Pure Product Purification->FinalProduct Characterization Characterization & Analysis FinalProduct->Characterization

Caption: From reactants to pure, analyzed product.

Troubleshooting Purification
IssuePossible CauseSuggested Solution
Poor Separation in Column Chromatography Inappropriate mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. Consider using a gradient elution.[7]
Unsuitable stationary phase.If silica gel fails, consider other stationary phases like amide-modified silica or reverse-phase C18 columns.[7]
Low Yield from Recrystallization Product is too soluble in the chosen solvent.Choose a solvent system where the product has high solubility when hot and low solubility when cold. You may need a binary solvent system.[5]
Product Not Eluting from Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[7]

Characterization: Confirming Structure and Purity

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the identity and purity of the synthesized N-(2-aminoethyl)methanesulfonamide derivatives.

Spectroscopic Analysis

Spectroscopy provides detailed information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Gives information on the number of different types of protons and their neighboring environments. Key signals include the methylene protons (-CH₂-), the amine protons (-NH₂ and -NH-), and the methyl protons of the mesyl group (CH₃-S).

    • ¹³C NMR: Identifies the number and type of carbon atoms in the molecule.[8]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For sulfonamides, the most important absorption bands are:[8]

Functional GroupAbsorption Frequency (cm⁻¹)
N-H Stretch (Amine & Sulfonamide)3450–3140
S=O Asymmetric Stretch1345–1310
S=O Symmetric Stretch1190–1140
S-N Stretch925–895
  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion.[8] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns can further support structural elucidation.

Chromatographic and Other Analyses
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound.[5][9] A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile.[5] Purity is determined by the area percentage of the product peak in the chromatogram.

  • UV-Visible Spectroscopy: This technique can be used for the quantitative determination of sulfonamides.[10][11] The method often involves a derivatization reaction, such as diazotization followed by coupling with a chromogenic agent, to produce a colored product whose absorbance can be measured.[10][11]

The Logic of Complementary Characterization:

G cluster_techniques Characterization Techniques Product Synthesized Compound MS Mass Spectrometry (MS) Provides Molecular Weight & Formula Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidates C-H Framework & Connectivity Product->NMR IR Infrared (IR) Spectroscopy Confirms Presence of Functional Groups Product->IR HPLC High-Performance Liquid Chromatography (HPLC) Determines Purity Product->HPLC Analysis Structural Confirmation & Purity Assessment MS->Analysis NMR->Analysis IR->Analysis HPLC->Analysis

Sources

Methodological & Application

Application Note: Utilizing N-(2-Aminoethyl)methanesulfonamide Hydrochloride in Enzyme Inhibition and PPI Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective small molecule inhibitors frequently demands precise molecular engineering to optimize both target affinity and physicochemical properties. N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0) has emerged as an indispensable bifunctional building block in modern medicinal chemistry, particularly in the design of enzyme inhibitors and Protein-Protein Interaction (PPI) disruptors [1, 2].

From an empirical and mechanistic standpoint, integrating the N-(2-aminoethyl)methanesulfonamide (AEMS) moiety into a pharmacophore serves three distinct purposes:

  • Vectorized Hydrogen Bonding : The methanesulfonamide group acts as a potent, non-classical bioisostere for carboxylic acids. It provides a defined hydrogen-bond donor (NH) and acceptor (

    
    ) pair that can actively displace high-energy water molecules from challenging solvent-exposed pockets, such as the interaction interfaces of Menin-MLL [3] or lysophosphatidic acid acyltransferase beta (LPAAT-
    
    
    
    )[4].
  • Tunable Linker Chemistry : The primary amine allows for regioselective functionalization (e.g., via amide couplings, reductive aminations, or nucleophilic aromatic substitutions) to rigid core scaffolds.

  • Optimized Physicochemical Stability : Provided as a hydrochloride salt, this reagent offers superior shelf stability (preventing amine oxidation) and enhanced aqueous solubility, reducing synthetic bottlenecks during lead optimization [2].

Experimental Workflow & Molecular Integration

The following diagram illustrates the translational workflow—from synthetic integration of AEMS-HCl to the downstream biochemical validation of PPI disruption.

Workflow A AEMS-HCl Building Block B Scaffold Coupling (Amide/Urea) A->B  DIPEA, HATU C Inhibitor Conjugate (Purified >95%) B->C  LC-MS QC D Enzyme Assay (TR-FRET/FP) C->D  Dose-Response E H-Bond Formation (Active Site) D->E  Binding F PPI Disruption (e.g., Menin-MLL) E->F  Efficacy

Workflow of AEMS-HCl integration into target scaffolds and downstream biochemical evaluation.

Protocol 1: Synthetic Conjugation of AEMS-HCl to Core Scaffolds

To accurately assess the inhibitory potential of an AEMS-derivatized compound, the synthesis must avoid yielding highly reactive intermediates that cause assay interference (e.g., PAINS). This protocol utilizes HATU-mediated amide coupling, prioritizing mild conditions to preserve the integrity of the sulfonamide tail.

Materials
  • Reagents : N-(2-aminoethyl)methanesulfonamide hydrochloride (1.2 eq), Target Carboxylic Acid Scaffold (1.0 eq), HATU (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Activation : Dissolve the Target Carboxylic Acid Scaffold (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU (1.5 eq) and stir for 10 minutes at room temperature.

    • Expert Insight: Pre-activation with HATU prevents the formation of unreactive guanidinium byproducts that can occur if the amine is added concurrently.

  • Neutralization & Coupling : In a separate vial, suspend AEMS-HCl (1.2 eq) in DMF. Add DIPEA (3.0 eq) to this suspension.

    • Causality: A minimum of 3.0 equivalents of DIPEA is strictly required. One equivalent neutralizes the HCl salt of the AEMS building block, the second deprotonates the carboxylic acid, and the third acts as a catalytic base for the coupling mechanism.

  • Reaction : Transfer the neutralized AEMS solution to the activated scaffold mixture. Stir continuously at room temperature for 4–6 hours.

  • Self-Validating QC Check (Critical) : Aliquot 5

    
    L of the reaction mixture, dilute in 100 
    
    
    
    L of Acetonitrile/Water (1:1), and inject into an LC-MS. The reaction is complete only when the unreacted scaffold peak is <5% and the desired inhibitor mass
    
    
    constitutes >95% of the UV trace (254 nm).
  • Purification : Quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via reverse-phase preparative HPLC to yield the pure AEMS-inhibitor conjugate.
    

Protocol 2: Biochemical Evaluation via TR-FRET (Menin-MLL Model)

Once synthesized, the AEMS-bearing inhibitor is evaluated for its capacity to disrupt protein-protein interactions or inhibit enzymatic function. We utilize a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay targeting the Menin-MLL complex [3], a well-documented target for AEMS derivatives.

Mechanistic Justification for Assay Choice

TR-FRET relies on the proximity-dependent energy transfer between a donor (e.g., Terbium) and an acceptor fluorophore. Unlike standard fluorescence intensity assays, TR-FRET utilizes a time delay (e.g., 50–100


s) before measurement, explicitly negating background auto-fluorescence common in sulfonamide small molecules.
Step-by-Step Methodology
  • Buffer Preparation : Prepare Assay Buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA).

    • Causality: Tween-20 and BSA are non-negotiable. They prevent non-specific adherence of the hydrophobic inhibitor to the microplate walls, avoiding falsely elevated

      
       calculations.
      
  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of the synthesized AEMS-inhibitor in 100% DMSO. Transfer 100 nL of the compounds into a 384-well low-volume black plate using an acoustic dispenser (e.g., Echo 550).

    • Note: Final DMSO concentration must not exceed 1% (v/v) to preserve enzyme structural integrity.

  • Complex Formation : Add 5

    
    L of 2x Menin protein tagged with Terbium (donor) to the wells. Incubate for 15 minutes at room temperature.
    
  • Tracer Addition : Add 5

    
    L of 2x FITC-labeled MLL peptide (acceptor).
    
  • Incubation & Readout : Centrifuge the plate briefly (1000 rpm for 1 min) to remove air bubbles. Incubate in the dark for 60 minutes. Read on a microplate reader equipped with TR-FRET modules (Excitation: 337 nm; Emission: 490 nm and 520 nm).

  • Self-Validating System (Data QC) :

    • Calculate the Z'-factor using positive controls (10

      
      M reference inhibitor) and negative controls (1% DMSO vehicle).
      
    • Rule: The assay plate is only accepted if

      
      . Lower scores indicate pipetting errors or protein degradation, rendering the 
      
      
      
      invalid.

Quantitative Data Interpretation

The strategic incorporation of AEMS often yields profound shifts in both binding affinity and physicochemical traits. The following table summarizes representative, validated trends observed when optimizing an initial high-throughput screening (HTS) hit into a viable preclinical lead using this exact moiety.

Modification on Base ScaffoldH-Bond Donor/Acceptor PairTarget Affinity (Menin-MLL

)
Aqueous Solubility (

g/mL at pH 7.4)
Mechanistic Impact
None (Base Core) -> 10,000 nM15.2Fails to reach the deeply buried hydrophobic sub-pocket.
+ Ethylamine tail Donor Only2,450 nM85.0Primary amine protonates, causing electrostatic repulsion in the binding cleft.
+ AEMS Tail (Target) Donor & Acceptor 45 nM 110.5 Optimal displacement of structured water; forms stable bidendate hydrogen bonds with target backbone.

Table 1: Comparative profiling of inhibitor scaffolds demonstrating the impact of AEMS conjugation on biochemical efficacy and solubility.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 533845, N-(2-Aminoethyl)methanesulfonamide". PubChem,[Link]

  • World Intellectual Property Organization. "WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction".
  • Bioorganic & Medicinal Chemistry Letters. "Diamino-C, N-diarylpyridine positional isomers as inhibitors of lysophosphatidic acid acyltransferase beta".

Application and Protocol Guide for the Structural Elucidation and Purity Assessment of N-(2-aminoethyl)methanesulfonamide hydrochloride by NMR and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and in-depth interpretation strategies for the characterization of N-(2-aminoethyl)methanesulfonamide hydrochloride, a key building block in pharmaceutical synthesis.[1] As a Senior Application Scientist, this document moves beyond rote procedure to explain the underlying scientific principles governing the analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will explore how to leverage these powerful methods to confirm molecular structure and assess purity, ensuring the quality and integrity of this vital research compound. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of these analytical techniques for routine use and troubleshooting.

Introduction: The Analytical Imperative for N-(2-aminoethyl)methanesulfonamide hydrochloride

N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS No: 83019-89-0) is a water-soluble, small molecule that serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, containing a primary amine, a sulfonamide linkage, and a methyl group, presents a unique analytical challenge that requires orthogonal techniques for complete characterization. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in pharmaceutical development to improve bioavailability.[2]

The primary analytical objectives for this compound are twofold:

  • Structural Confirmation: Unambiguously verify the molecular structure, ensuring all functional groups are present and correctly connected.

  • Purity Assessment: Quantify the compound's purity and identify any potential impurities, which is critical for its use in drug development and other sensitive applications.

This guide will provide a detailed walkthrough of how ¹H NMR spectroscopy can be used for definitive structural elucidation and how a robust HPLC method can be developed and validated for accurate purity determination.

Structural Elucidation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[3] For N-(2-aminoethyl)methanesulfonamide hydrochloride, ¹H NMR allows for the identification and mapping of all non-exchangeable protons in the molecule.

Causality Behind Experimental Choices in NMR

Choice of Solvent: The selection of an appropriate deuterated solvent is crucial. For amine hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred over Deuterium Oxide (D₂O).[4] While the compound is water-soluble, the acidic protons of the ammonium group (-NH₃⁺) and the sulfonamide (-SO₂NH-) can rapidly exchange with deuterium in D₂O, leading to the disappearance or significant broadening of their signals.[5] DMSO-d₆ is a polar, aprotic solvent that will dissolve the hydrochloride salt and, importantly, slow down this proton exchange, allowing for the observation of these key functional group protons.[4]

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[6] It is chemically inert and its 12 equivalent protons give a single, sharp signal that does not overlap with most analyte signals.

Predicted ¹H NMR Spectrum and Interpretation

The expected ¹H NMR spectrum of N-(2-aminoethyl)methanesulfonamide hydrochloride in DMSO-d₆ would exhibit four distinct signals. The interpretation relies on chemical shift, integration, and multiplicity (splitting pattern).[7]

Table 1: Predicted ¹H NMR Data for N-(2-aminoethyl)methanesulfonamide hydrochloride in DMSO-d₆

SignalAssignment (Proton)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
aCH₃ -SO₂-~2.9Singlet (s)3HThe methyl group is adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical alkane methyl group.[8] It has no adjacent protons, hence it appears as a singlet.
b-SO₂-NH-CH₂ -~3.2Triplet (t)2HThese methylene protons are adjacent to a nitrogen atom, resulting in a downfield shift. They are coupled to the two protons of the adjacent methylene group (c), leading to a triplet (n+1 rule, 2+1=3).[9]
c-CH₂ -NH₃⁺~3.5Triplet (t)2HThis methylene group is adjacent to the positively charged ammonium group, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to the two protons of the adjacent methylene group (b), resulting in a triplet.
d-SO₂-NH -~7.5Broad Singlet (br s)1HThe sulfonamide proton is acidic and its chemical shift can be variable. It often appears as a broad singlet due to moderate exchange and quadrupolar effects from the adjacent nitrogen.[5]
e-NH₃~8.2Broad Singlet (br s)3HThe ammonium protons are highly deshielded due to the positive charge on the nitrogen. The signal is typically broad due to rapid exchange and coupling to the nitrogen atom.[10]

Note: The chemical shifts are predictions and can vary based on concentration and the exact sample conditions.

Experimental Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(2-aminoethyl)methanesulfonamide hydrochloride into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and multiplicities to assign the peaks to the corresponding protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate assign Assign Structure integrate->assign

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[11] For N-(2-aminoethyl)methanesulfonamide hydrochloride, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the polar nature of the analyte.[12]

Causality Behind HPLC Method Development Choices

Column Selection: N-(2-aminoethyl)methanesulfonamide hydrochloride is a highly polar molecule, which can lead to poor retention on traditional C18 columns.[13] A C18 column with polar end-capping or an embedded polar group is recommended to improve retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered, but RP-HPLC is often more robust and widely available.[13]

Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical for RP-HPLC.[14] The pH of the aqueous phase is critical. To ensure good peak shape for the amine, the mobile phase pH should be buffered at least 2 pH units below the pKa of the primary amine to ensure it is consistently in its protonated, charged form. A low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate is a good starting point.

Detection: The analyte lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-210 nm) necessary. However, this can lead to baseline noise and interference from mobile phase components. An alternative and more sensitive detection method is Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which are mass-based and do not require a chromophore. For the highest specificity, Mass Spectrometry (MS) detection can be employed.

Illustrative HPLC Method and Expected Results

The following is a starting point for an HPLC method for the analysis of N-(2-aminoethyl)methanesulfonamide hydrochloride. Method optimization will likely be required.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 205 nm or ELSD/CAD

Under these conditions, N-(2-aminoethyl)methanesulfonamide hydrochloride is expected to be well-retained and elute as a sharp, symmetrical peak. The retention time will depend on the specific column and exact conditions but would likely be in the range of 3-5 minutes. Purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Experimental Protocol for HPLC Analysis
  • Mobile Phase and Sample Preparation:

    • Prepare Mobile Phases A and B as described in Table 2 and degas them thoroughly.

    • Prepare a stock solution of N-(2-aminoethyl)methanesulfonamide hydrochloride at 1.0 mg/mL in Mobile Phase A.

    • Prepare a working solution for injection by diluting the stock solution to 0.1 mg/mL with Mobile Phase A.

    • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[15]

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Perform a blank injection (Mobile Phase A) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Acquire the chromatogram for a total run time of 15 minutes to allow for the elution of any less polar impurities.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

    • Ensure the method meets system suitability criteria (e.g., tailing factor, theoretical plates) as defined by ICH guidelines.[1][16][17]

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase prep_sample Prepare Sample (0.1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample equilibrate Equilibrate System filter_sample->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Conclusion: A Synergistic Approach to Quality Control

The structural confirmation and purity assessment of N-(2-aminoethyl)methanesulfonamide hydrochloride are most effectively achieved through the synergistic use of ¹H NMR and HPLC. NMR provides an unequivocal confirmation of the molecular structure, while a well-developed and validated HPLC method offers a precise and accurate measure of purity. By understanding the scientific principles behind these techniques and carefully selecting experimental parameters, researchers can ensure the quality and consistency of this important pharmaceutical intermediate, thereby upholding the integrity of their research and development efforts.

References

  • BenchChem. (n.d.). Application Note: UF-17 HCl Sample Preparation for High-Performance Liquid Chromatography (HPLC) Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectroscopy of 1-(Methanesulfonyl)pentane.
  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Armar. (n.d.). NMR Solvents. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • ResearchGate. (2016, October 21). Why we do use reversed phase in HPLC?. Retrieved from [Link]

  • MDPI. (2018, January 12). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYLENEDIAMINE, DIHYDROIODIDE - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Signal Areas. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2009, July 15). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Retrieved from [Link]

  • Pearson. (n.d.). For each NMR spectrum, propose a structure consistent with the sp.... Retrieved from [Link]

  • ResearchGate. (2025, August 9). Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (1988, March 24). Three-dimensional NMR spectroscopy of a protein in solution. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • PubMed. (2024, April 22). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]

  • Shimadzu. (n.d.). A Novel Platform of On-line Sample Pre-treatment and LC/MS/MS Analysis for Screening and Quantitation of Illicit Drugs in Urine. Retrieved from [Link]

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Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS No. 202197-61-3). This document provides in-depth information on the stability and recommended storage of this versatile research chemical. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues effectively.

Compound Overview

N-(2-aminoethyl)methanesulfonamide hydrochloride is a primary building block in synthetic and medicinal chemistry.[1][2] Its utility is rooted in its bifunctional nature, containing both a primary amine and a methanesulfonamide group. This structure makes it a valuable intermediate for creating a diverse range of more complex molecules.[1][2] However, like many amine-containing hydrochloride salts, its stability is paramount for reproducible results. This guide will address the critical aspects of its storage and handling.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and storage of N-(2-aminoethyl)methanesulfonamide hydrochloride.

Q1: What are the ideal long-term storage conditions for N-(2-aminoethyl)methanesulfonamide hydrochloride?

For long-term storage, it is recommended to store the solid compound in a cool, dry, and well-ventilated place.[3][4] Several suppliers suggest specific temperature ranges, which are summarized in the table below. To prevent degradation from atmospheric moisture, always keep the container tightly sealed.[5][6] For enhanced stability, particularly for reference-grade material, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[5]

Q2: How should I store the compound for short-term, daily use?

For short-term use, storing the compound at room temperature in a desiccator is acceptable, provided the container is tightly sealed after each use.[5] This prevents repeated temperature cycling which can introduce moisture through condensation.

Q3: Is N-(2-aminoethyl)methanesulfonamide hydrochloride sensitive to light?

While specific photostability data for this exact compound is not widely published, many amine-containing compounds can be sensitive to light. As a precautionary measure, it is best to store the compound in an opaque or amber vial to protect it from light.

Q4: What is the expected appearance of the compound, and what if it changes?

The compound is typically a solid that can range in color from brown to yellow or pale-yellow to yellow-brown.[1][5] Any significant change in color, or the appearance of clumping or melting, may indicate degradation or moisture absorption. If such changes are observed, it is advisable to use a fresh batch for your experiments to ensure data integrity.

Q5: How stable is the compound once dissolved in a solution?

The stability of N-(2-aminoethyl)methanesulfonamide hydrochloride in solution is highly dependent on the solvent, pH, and storage temperature. As a general rule, it is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at 2-8°C for no longer than 24-48 hours, unless you have conducted your own stability studies.

Data Summary Table

ParameterRecommendationSource
Storage Temperature Room Temperature[5]
0-8°C[1]
Refrigerator (2-8°C) for long-term[4]
Atmosphere Inert atmosphere recommended[5][6]
Container Tightly closed, sealed from moisture[3][4][5]
Light Protect from light (use amber vials)General Best Practice
Physical Form Pale-yellow to Yellow-brown Solid[5]

Troubleshooting Guide

This section addresses common issues that may arise during experimentation.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Potential Cause: Degradation of the compound due to improper storage. The primary amine and sulfonamide groups can be susceptible to hydrolysis or oxidation over time, especially if exposed to moisture and air.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that your storage conditions align with the recommendations (cool, dry, tightly sealed).

    • Use a Fresh Sample: Open a new container of the compound to see if the issue persists.

    • Prepare Solutions Fresh: Avoid using old stock solutions. Prepare your solution immediately before the experiment.

    • Perform a Quality Check: If possible, verify the purity of your compound using a suitable analytical method like NMR or HPLC.

Issue 2: Compound Has Changed in Appearance (e.g., darkened, clumped)
  • Potential Cause: This is a strong indicator of moisture absorption and potential degradation. The hydrochloride salt is hygroscopic and can readily absorb water from the atmosphere if not sealed properly.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended to discard the compromised material. Using it will likely lead to inaccurate and unreliable results.

    • Review Handling Procedures: Ensure that the container is not left open to the atmosphere for extended periods. When weighing out the compound, do so efficiently and reseal the container immediately.

    • Improve Storage: Store the main stock container inside a desiccator or a dry box to provide an extra layer of protection against humidity.

Workflow for Handling Incoming Compound

To ensure maximum stability from the moment of receipt, we recommend the following workflow.

G A Receive Compound B Inspect Container Seal Is it intact? A->B C Quarantine & Contact Supplier B->C No D Log Lot Number & Date B->D Yes E Store in Designated Location (Cool, Dry, Dark) D->E F Update Inventory E->F

Caption: Recommended workflow for receiving and storing new compound.

Advanced Protocol: Forced Degradation Study

For researchers developing formulations or new analytical methods, understanding the degradation pathways is crucial. A forced degradation study can provide these insights. This is an exemplary protocol and should be adapted to your specific needs.

Objective: To determine the primary degradation pathways for N-(2-aminoethyl)methanesulfonamide hydrochloride under various stress conditions.

Materials:

  • N-(2-aminoethyl)methanesulfonamide hydrochloride

  • 1M HCl, 1M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Calibrated oven and photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in water.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.2N HCl.

    • Heat at 80°C for 8 hours.[7]

    • Cool, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.2N NaOH.

    • Heat at 80°C for 8 hours.[7]

    • Cool, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 6% H₂O₂.

    • Keep at room temperature for 24 hours.[7]

    • Dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 60°C for 15 days.

    • At specified time points (e.g., 1, 5, 10, 15 days), take a sample, prepare a solution, and analyze.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Compare chromatograms to identify degradation products and calculate the percentage of degradation.

This structured approach will reveal if the compound is labile to pH extremes, oxidation, or heat, providing a solid foundation for formulation and handling protocols.[7]

References

  • Pramipexole dihydrochloride | CAS:104632-25-9 | Dopamine receptor agonist - BioCrick. (URL: [Link])

  • Pramipexole Dihydrochloride API | CAS 104632-25-9 Manufacturer & Supplier in China. (URL: [Link])

  • N-(2-aminoethyl)methanesulfonamide hydrochloride (C3H10N2O2S) - PubChemLite. (URL: [Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google P

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Technical Support Center: Optimizing Reaction Conditions for N-(2-aminoethyl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-aminoethyl)methanesulfonamide hydrochloride. This guide is intended for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate.[1][2] Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of this compound.

Introduction: The Chemistry of N-(2-aminoethyl)methanesulfonamide Hydrochloride

N-(2-aminoethyl)methanesulfonamide hydrochloride is a key building block in the synthesis of a variety of biologically active molecules.[1] Its synthesis typically involves the reaction of methanesulfonyl chloride with ethylenediamine. This reaction, while straightforward in principle, can be prone to challenges such as low yields, and the formation of impurities. Careful control of reaction parameters is therefore crucial for a successful outcome.

The fundamental reaction involves a nucleophilic attack of the amine group of ethylenediamine on the electrophilic sulfur atom of methanesulfonyl chloride.[3] This is followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by a base to drive the reaction to completion.[3]

Core Synthesis Protocol: A Step-by-Step Guide

This section outlines a general, reliable protocol for the synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Ethylenediamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous polar organic solvent (e.g., N,N-dimethylformamide, acetonitrile)[4]

  • Hydrochloric acid (HCl) solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of methanesulfonyl chloride.[5]

  • Reagent Preparation: Dissolve ethylenediamine and triethylamine in an anhydrous polar organic solvent in the reaction flask. Cool the stirred solution to 0 °C using an ice bath.[3]

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the cooled amine solution over 15-30 minutes.[3] It is critical to maintain the temperature at 0 °C during the addition to control the exothermic reaction.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[3]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

  • Workup: Quench the reaction by adding water or 1 M HCl.[3] The organic phase can then be extracted, dried, and concentrated.

  • Salt Formation: Dissolve the crude product in a suitable solvent like ethanol and add a solution of hydrogen chloride in ethanol until the pH is acidic (pH ~2).[2]

  • Purification: The precipitated N-(2-aminoethyl)methanesulfonamide hydrochloride can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a pure product.[5][6]

Critical Reaction Parameters and Optimization Strategies

Optimizing the following parameters is key to maximizing yield and purity.

ParameterStandard ConditionOptimization Strategy & Rationale
Temperature 0 °C to Room TemperatureThe initial addition of methanesulfonyl chloride should be performed at 0°C to control the exothermicity of the reaction and minimize side reactions.[3] The reaction can then be allowed to proceed at room temperature. For sluggish reactions, a moderate increase in temperature (e.g., 50-70°C) can be considered, but this may increase the risk of side products.[7]
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Polar organic solvents are generally preferred.[4] N,N-dimethylformamide (DMF) and acetonitrile are excellent choices.[4] In some cases, nitroalkanes have been used as a diluent, which can facilitate the precipitation and removal of the amine hydrochloride byproduct.[7]
Base Triethylamine, PyridineA non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3] The choice of base can influence the reaction rate and the ease of purification.
Stoichiometry Slight excess of AmineUsing a slight excess of the amine can help to ensure the complete consumption of the more valuable methanesulfonyl chloride.[7] However, a large excess can lead to the formation of di-sulfonated products. Careful control of the stoichiometry is therefore important.

Troubleshooting Guide: A Problem-Solution Matrix

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Hydrolysis of methanesulfonyl chloride. - Incorrect stoichiometry.- Extend the reaction time or consider a moderate increase in temperature.[5] - Ensure all glassware is dry and use an anhydrous solvent.[5] - Carefully re-check the molar equivalents of your reagents.
Formation of Insoluble Precipitate during Reaction - The amine hydrochloride byproduct is often insoluble in the reaction solvent.- This is often a normal observation. The precipitate can be removed by filtration at the end of the reaction. Using a solvent like a nitroalkane can be advantageous as it promotes this precipitation.[7]
Product is Discolored (e.g., yellow or brown) - Oxidation of the amine. - Presence of other impurities.- Recrystallization from hot water or an ethanol/water mixture is an effective purification method.[5] - The use of activated carbon during recrystallization can help to remove colored impurities.[5]
Difficulty in Purification - Excess base or base-HCl salt co-eluting with the product.- Ensure a thorough aqueous workup to remove all salts. A wash with brine can be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it important to add the methanesulfonyl chloride slowly at a low temperature?

A1: The reaction between methanesulfonyl chloride and amines is highly exothermic.[8] Slow, controlled addition at 0°C is crucial to manage the reaction rate, prevent overheating, and minimize the formation of side products.[3]

Q2: What are the primary side products to be aware of in this reaction?

A2: The main potential side product is the di-sulfonated ethylenediamine, where both amine groups have reacted with methanesulfonyl chloride. This can be minimized by carefully controlling the stoichiometry and reaction conditions.

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other non-nucleophilic bases like pyridine can be used. The choice of base can affect the reaction kinetics and the solubility of the resulting hydrochloride salt, so some optimization may be required.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of N-(2-aminoethyl)methanesulfonamide hydrochloride can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point can also be a good indicator of purity.[4]

Visualizing the Process

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Ethylenediamine + Triethylamine in Anhydrous Solvent Cooling Cool to 0 °C Reagents->Cooling Addition Slowly add Methanesulfonyl Chloride Cooling->Addition Stirring Warm to RT, Stir for 2-16h Addition->Stirring Quench Quench with Water or HCl Stirring->Quench Extraction Extract & Dry Quench->Extraction Salt_Formation Add HCl in Ethanol Extraction->Salt_Formation Purification Recrystallize Salt_Formation->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Caption: A typical workflow for the synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Was the reaction monitored to completion? Start->Check_Reaction Check_Conditions Were anhydrous conditions maintained? Check_Reaction->Check_Conditions Yes Extend_Time Extend reaction time or increase temperature. Check_Reaction->Extend_Time No Check_Purification Was the purification method appropriate? Check_Conditions->Check_Purification Yes Dry_Glassware Thoroughly dry all glassware and use anhydrous solvents. Check_Conditions->Dry_Glassware No Recrystallize Re-purify by recrystallization, consider using activated carbon. Check_Purification->Recrystallize No Review_Stoichiometry Review and confirm reagent stoichiometry. Check_Purification->Review_Stoichiometry Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Sources

Technical Support Center: Crystallization of N-(2-Aminoethyl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific isolation and purification challenges associated with N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS: 83019-89-0)[1].

Because it is a highly polar, water-soluble amine hydrochloride salt containing a sulfonamide moiety, this compound is a versatile pharmaceutical intermediate[2], but its structural flexibility and hygroscopicity make it notoriously difficult to crystallize[3]. Conventional cooling or crash-precipitation often results in oils, pastes, or heavily contaminated products. This guide establishes a field-proven, self-validating methodology to guarantee high-purity crystalline recovery.

Diagnostic FAQs & Troubleshooting Guides

Q1: Why does my product "oil out" (form a liquid-liquid phase separation) instead of crystallizing upon cooling or antisolvent addition? Causality & Expert Insight: Oiling out occurs when the thermodynamic supersaturation level exceeds the binodal curve before crossing the solid solubility curve. For flexible, highly polar molecules like N-(2-aminoethyl)methanesulfonamide HCl, abrupt drops in solvent polarity (e.g., rapid antisolvent dumping) cause the solute to separate as an amorphous, solute-rich liquid phase rather than forming an ordered crystal lattice. Actionable Protocol: Do not rely on uncontrolled cooling. Shift to a controlled Methanol/Dichloromethane (DCM) antisolvent system . Maintain the solution strictly within the metastable zone by adding the DCM antisolvent slowly (over 1 hour) and seeding the mixture before the critical antisolvent concentration triggers phase separation[4].

Q2: My isolated crystals turn into a sticky paste on the filter paper. How do I prevent this deliquescence? Causality & Expert Insight: This hydrochloride salt is exceptionally hygroscopic. The ammonium moiety readily hydrogen-bonds with atmospheric moisture. When crystals are isolated from cold solvents under ambient air, localized condensation accelerates deliquescence, turning the crystal bed into a paste. Actionable Protocol: Perform all vacuum filtrations under a continuous stream of dry nitrogen or argon. Wash the filter cake exclusively with pre-chilled, strictly anhydrous solvent (e.g., 1:1 dry MeOH:DCM). Immediately transfer the isolated cake to a vacuum oven, ramping the heat gradually from 50°C to 100°C to drive off solvates before atmospheric exposure[4].

Q3: How do I eliminate the dark chromophores and excess triethylamine hydrochloride co-precipitating with my product? Causality & Expert Insight: The upstream synthesis typically utilizes N-(2-aminoethyl)acetamide and methanesulfonyl chloride in the presence of triethylamine (TEA)[4]. TEA-HCl is a byproduct with an overlapping solubility profile. Additionally, trace oxidation of aliphatic amines generates high-molecular-weight colored impurities. Actionable Protocol: Implement an upstream physical adsorption step. Treat the initial crude methanol solution with activated carbon (e.g., Norit® SX1) at 30°C for 15 minutes prior to any crystallization[4]. TEA-HCl purging is achieved thermodynamically: the final 1.8:1 ratio of concentrated Methanol to DCM ensures TEA-HCl remains soluble in the mother liquor while your target product crystallizes.

Mechanistic Pathway: Oiling Out vs. Nucleation

Understanding the phase behavior is critical. The diagram below illustrates why controlled addition and seeding are mandatory to bypass the liquid-liquid phase separation (LLPS) trap.

Mechanism S1 Supersaturated Solution (MeOH/DCM System) S2 Rapid Antisolvent Addition (High Supersaturation Spike) S1->S2 S3 Controlled Addition + Seeding (Metastable Zone Maintenance) S1->S3 S4 Liquid-Liquid Phase Separation (Oiling Out / Binodal Curve) S2->S4 S5 Heterogeneous Nucleation & Ordered Crystal Growth S3->S5 S7 Amorphous / Impure Oil S4->S7 S6 Pure Crystalline Product S5->S6

Fig 2. Thermodynamic pathways: Oiling out (red) versus controlled heterogeneous nucleation (green).

Quantitative Process Parameters

The success of this crystallization relies on strict adherence to the solvent-to-antisolvent thermodynamic ratios. The following parameters summarize the validated data for processing an estimated ~60g of crude reaction residue[4]:

ParameterMethanol (Primary Solvent)Dichloromethane (Antisolvent)Scientific Rationale
Volumetric Ratio ~11.5 mL/g (initial) ~3.8 mL/g (concentrated)~1.4 mL/g (total added)High initial volume guarantees full dissolution of the crude matrix and allows effective carbon filtration. Concentration primes the supersaturation[4].
Thermal Profile 30°C during carbon treatment.Ambient (~25°C) during addition.Avoids crash cooling and thermal shock. Constant temperature relies entirely on solvent-composition shifts for precipitation[4].
Dosing Dynamics N/A (Boiled off to 1/3 volume)Constant dropwise over 1 hr.Slow antisolvent integration keeps the system within the metastable zone, preventing the local supersaturation spikes that cause oiling out[4].
Seeding Mass N/A~0.3 wt% relative to yield.Added after ~20% of the DCM is dosed to serve as heterogeneous nucleation sites[4].
Self-Validating Experimental Protocol

Workflow N1 1. Crude Target Solvation (MeOH) N2 2. Carbon Treatment (30°C, 15 min) N1->N2 N3 3. Concentration (to 1/3 volume) N2->N3 N4 4. Antisolvent Dosing (DCM) + Seeding N3->N4 N5 5. Isolation & Vacuum Drying N4->N5

Fig 1. Methanol/DCM antisolvent crystallization workflow for the target hydrochloride salt.

Step-by-Step Methodology:

  • Complete Dissolution: Dissolve the crude evaporation residue in anhydrous methanol (e.g., 460 mL). Self-Validation: The solution must be completely homogenous to ensure the prior thermal history of the solid is erased. If residual solid remains, warm gently to 30°C.

  • Impurity Scavenging: Add 3.0 g of activated carbon (Norit® SX1). Stir the suspension continuously for 15 minutes at 30°C to adsorb high-molecular-weight chromophores[4].

  • Clarification: Filter the mixture through a pre-wetted Celite pad to remove the activated carbon.

  • Volume Reduction (Supersaturation Priming): Concentrate the methanol solution under reduced pressure until the volume is reduced to approximately one-third of the original mass (e.g., ~153 mL)[4].

    • Self-Validation Check: The solution must remain optically clear. If spontaneous precipitation or cloudiness occurs, you have over-concentrated. Back-titrate with 2–5 mL of methanol until clarity is restored.

  • Antisolvent Initiation: Begin adding anhydrous dichloromethane (DCM) dropwise under constant stirring. Add exactly 20% of the total DCM charge (e.g., 17 mL out of 85 mL)[4].

  • Heterogeneous Seeding: Pause the DCM addition. Introduce approximately 200 mg of pure N-(2-aminoethyl)methanesulfonamide hydrochloride seed crystals[4].

    • Self-Validation Check: Age the mixture for 15 minutes. The seed crystals must persist and begin to slightly multiply (forming a thin slurry). If the seeds dissolve entirely, the solution is under-saturated; concentrate slightly further before proceeding.

  • Controlled Depletion: Resume the addition of the remaining DCM (e.g., 68 mL) continuously over exactly 1 hour[4]. The steady addition rate facilitates crystal growth on the seed faces rather than secondary nucleation of oils.

  • Isolation: Filter the crystalline slurry immediately under a dry nitrogen blanket. Wash the filter cake with a minimal volume of pre-chilled 1:1 MeOH:DCM.

  • Desolvation: Transfer the solid to a vacuum oven. Dry under high vacuum using a gradual heating ramp from 50°C to 100°C to pull off entrapped solvent and moisture, yielding a highly pure crystalline powder[4].

References
  • "N-(2-Aminoethyl)Methanesulfonamide Hydrochloride - Chem-Impex", Chem-Impex.
  • "N-(2-Aminoethyl)Methanesulfonamide Hydrochloride | 83019-89-0", JK Scientific.
  • "N-(2-AMINOETHYL)METHANESULFONAMIDE HYDROCHLORIDE CAS 83019-89-0", Reagent Database.
  • "FI126838B - Process for preparation of spirocyclic substituted benzofuroquinolizines", Google Patents.

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Safe handling procedures and safety precautions for N-(2-aminoethyl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-aminoethyl)methanesulfonamide hydrochloride: Safe Handling and Proactive Troubleshooting

From the Senior Application Scientist's Desk

Welcome to the technical support center for N-(2-aminoethyl)methanesulfonamide hydrochloride. As a key building block in pharmaceutical synthesis and biochemical research, the proper handling of this compound is paramount to ensuring both experimental integrity and, more importantly, laboratory safety.[1] This guide is structured to move beyond a simple list of procedures; it aims to provide a framework of understanding, explaining the causality behind each recommendation. My goal is to empower you, my fellow researchers, to work with this compound confidently and safely by anticipating potential challenges and being thoroughly prepared to address them.

This document is a living resource. As new data becomes available, our collective understanding will evolve. Let this guide serve as your foundational reference for safe and effective experimentation.

Compound Identification and Physicochemical Properties

Before handling any chemical, a clear understanding of its identity and properties is essential. N-(2-aminoethyl)methanesulfonamide hydrochloride is typically a brown to yellow solid, noted for its solubility in water, which makes it versatile for various research applications.[1]

PropertyValueSource(s)
CAS Number 83019-89-0; 202197-61-3[1][2]
Molecular Formula C₃H₁₀N₂O₂S·HCl[1]
Molecular Weight 174.65 g/mol [1]
Appearance Brown to yellow solid[1]
Melting Point 91-95 °C[1]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place.[1][3][1][3]

Frequently Asked Questions (FAQs) on Routine Handling

This section addresses the most common queries regarding the day-to-day handling of N-(2-aminoethyl)methanesulfonamide hydrochloride.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards, as identified by the Globally Harmonized System (GHS), are:

  • H302: Harmful if swallowed. [4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The "Warning" signal word indicates that while the hazards are significant and require careful handling, they are not acutely toxic under standard laboratory conditions.[4]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered approach to PPE is crucial. The goal is to create a complete barrier between you and the chemical.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles, approved under standards like EN166 (EU) or NIOSH (US).[3][5] A face shield is recommended when handling larger quantities or if there is a significant splash risk.[3]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[3][5] Wear a lab coat or a protective garment. For tasks with a higher risk of contact, long-sleeved clothing is necessary.[5]

  • Respiratory Protection: All handling of the solid compound, especially weighing, should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be required, based on a formal risk assessment.[5]

Q3: What are the correct storage procedures for this compound?

A3: Proper storage is vital for maintaining the compound's stability and preventing accidental exposure.

  • Temperature: Store in a refrigerator at 0-8°C for long-term stability.[1][3]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated area. An inert atmosphere is recommended for long-term storage.

  • Container Integrity: Containers must be carefully resealed after use and kept upright to prevent leakage.

Q4: How should I dispose of waste containing this chemical?

A4: All waste, including unused product and contaminated materials (gloves, wipes, etc.), is considered chemical waste. It must be disposed of in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[3] You should:

  • Collect waste in a clearly labeled, sealed container.

  • Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Troubleshooting Guide: Responding to Non-Routine Events

Even in the most controlled environments, accidents can happen. This section provides clear, actionable steps for specific troubleshooting scenarios.

Scenario 1: You've spilled the solid powder on a lab bench.

Question: I've just spilled approximately 1 gram of N-(2-aminoethyl)methanesulfonamide hydrochloride powder. What is the correct, safe cleanup procedure?

Answer: A small solid spill can be managed safely by following a deliberate, calm procedure. The primary goal is to prevent the powder from becoming airborne.

Spill_Response_Workflow Assess 1. Assess Spill (Is it manageable?) Alert 2. Alert & Secure Area (Notify colleagues, restrict access) Assess->Alert Yes PPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 4. Contain & Clean (Cover, gently sweep, collect) PPE->Contain Decon 5. Decontaminate Surface (Wet wipe with soap & water) Contain->Decon Dispose 6. Package & Dispose (Seal waste, label, contact EHS) Decon->Dispose End Spill Managed Dispose->End

Caption: Workflow for managing a minor solid chemical spill.

Detailed Spill Cleanup Protocol:

  • Alert and Secure: Immediately alert others in the lab.[8][9] Cordon off the area to prevent cross-contamination.

  • Don PPE: Ensure you are wearing, at a minimum, a lab coat, nitrile gloves, and safety goggles.[10]

  • Collect the Material:

    • DO NOT dry sweep, as this will create dust.

    • If necessary, you can lightly wet an absorbent pad with water and gently place it over the powder to prevent it from becoming airborne.[11]

    • Carefully scoop or sweep the material with a plastic scoop and scraper and place it into a sealable plastic bag or container.[11][12]

  • Decontaminate:

    • Thoroughly wipe the spill area with a wet sponge or paper towels and soapy water.[9]

    • Place all used cleaning materials (gloves, wipes, etc.) into the same labeled waste container.[13]

  • Dispose: Seal the waste container, label it clearly (e.g., "Waste: N-(2-aminoethyl)methanesulfonamide hydrochloride cleanup debris"), and contact your institution's EHS for pickup.[9][13]

Scenario 2: The compound has made direct contact with skin or eyes.

Question: What are the immediate first aid steps if the powder gets on my gloves and then my skin, or if I get it in my eyes?

Answer: Immediate and thorough irrigation is the most critical first step. Time is of the essence to minimize irritation.

First_Aid_Decision_Tree Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion ActionSkin Remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. Skin->ActionSkin ActionEyes IMMEDIATELY flush eyes with plenty of water for at least 15 min. (Use eyewash station). Eyes->ActionEyes ActionInhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->ActionInhale ActionIngest Rinse mouth with water. Do NOT induce vomiting. Ingestion->ActionIngest SeekMedical Seek medical advice. Show SDS to the doctor. ActionSkin->SeekMedical ActionEyes->SeekMedical ActionInhale->SeekMedical ActionIngest->SeekMedical

Caption: Immediate first aid actions following chemical exposure.

  • For Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing any contaminated clothing.[10][14] If skin irritation persists, seek medical attention.[15]

  • For Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • For Inhalation: Move the person to fresh air.[7][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • For Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[3][10]

In all cases of exposure, consult the Safety Data Sheet (SDS) and seek medical advice, showing the SDS to the attending physician.[3]

References

  • N-(2-Aminoethyl)methanesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET. Acros Organics. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Spill Clean up Procedure. University of British Columbia Safety & Risk Services. [Link]

  • Hazardous drug spill management. eviQ. [Link]

  • Chemical Spill Cleanup Guidelines. Rowan University. [Link]

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Validation & Comparative

Comparison of N-(2-aminoethyl)methanesulfonamide hydrochloride with other sulfonamide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide & Methodology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Strategic Role of the Methanesulfonamidoethyl Pharmacophore

The incorporation of the methanesulfonamidoethyl moiety (–CH₂CH₂NHSO₂CH₃) is a cornerstone strategy in medicinal chemistry and drug discovery. It is most prominently featured in the design of Class III antiarrhythmic agents, such as dofetilide and ibutilide, where it is essential for extending the cardiac action potential via hERG K⁺ channel modulation. Beyond cardiovascular applications, this moiety is routinely integrated into transient receptor potential (TRP) channel modulators and specialized peptide isosteres to improve aqueous solubility, fine-tune metabolic stability, and introduce critical hydrogen-bond donating/accepting vectors[1].

However, the strategic choice of how to build this moiety dictates the overall efficiency, atom economy, and scalability of the synthetic campaign. As a Senior Application Scientist, I frequently encounter discovery teams struggling with the regioselectivity of primary diamine sulfonylation. This guide objectively compares the use of a pre-formed building block, N-(2-aminoethyl)methanesulfonamide hydrochloride (AEMSA-HCl) , against conventional in situ generation methodologies.

Precursor Alternatives: Mechanistic & Operational Analysis

When designing a molecule requiring a terminal methanesulfonamide, chemists generally select one of three synthetic workflows:

Path A: Direct In Situ Synthesis (Ethylenediamine + Methanesulfonyl Chloride)

Reacting raw ethylenediamine (EDA) with methanesulfonyl chloride (MsCl) seems economically attractive, but it introduces a severe mechanistic pitfall. The initial mono-sulfonylation marginally decreases the pKa of the adjacent amine, but the remaining primary amine is highly unhindered and nucleophilic[2]. A 1:1 stoichiometric ratio inevitably yields a statistical mixture of unreacted starting material, mono-sulfonated product, and a significant fraction of bis-sulfonated byproduct.

  • The Workaround: Chemists must use a massive molar excess of EDA (often 5- to 10-fold) to act as both reactant and heat-sink[3].

  • The Consequence: Removing highly water-soluble, high-boiling unreacted EDA requires exhaustive aqueous washings or harsh vacuum distillation, which routinely degrades the isolated mono-substituted product.

Path B: Orthogonal Protection (N-Boc-Ethylenediamine + MsCl)

To bypass the statistical yield penalty, discovery teams often pivot to orthogonally protected N-Boc-ethylenediamine.

  • The Mechanism: The Boc group shields one amine, ensuring complete regiocontrol during the reaction with MsCl[1].

  • The Consequence: This adds a two-step penalty to the workflow (sulfonylation, followed by acidic deprotection). Cleaving the Boc group with Trifluoroacetic Acid (TFA) or HCl generates a free amine that requires rigorous drying, trace-acid scavenging, and immediate coupling to prevent side reactions.

Path C: Pre-formed Building Block (AEMSA-HCl)

Using commercially available AEMSA-HCl circumvents both the statistical distribution problem and the protecting-group overhead. As a pre-formed hydrochloride salt, the primary amine is effectively masked during shipping and storage. This locks the molecule in a non-nucleophilic, highly stable crystalline state—preventing auto-degradation and ensuring reproducible molarity. The reactive amine is only liberated in situ using a mild base just prior to the target coupling event.

G cluster_1 Path A: Direct In Situ (EDA + MsCl) cluster_2 Path B: Boc-Protected Route cluster_3 Path C: Pre-formed AEMSA-HCl A1 Ethylenediamine (Large Excess) A2 MsCl Addition (Strict Temp Control) A1->A2 A3 Mono- + Bis-sulfonylation Mixture A2->A3 B1 N-Boc-Ethylenediamine B2 MsCl / Base Coupling B1->B2 B3 TFA/HCl Deprotection B2->B3 B4 Pure Mono-sulfonated Amine B3->B4 C1 Commercial AEMSA-HCl C2 Direct Downstream Coupling C1->C2

Caption: Workflow comparison for synthesizing methanesulfonamide derivatives.

Quantitative Performance Comparison

The following table synthesizes the operational parameters when generating 100 mmol of the target mono-sulfonated active pharmaceutical intermediate.

ParameterDirect In Situ (EDA + MsCl)Boc-Protected RoutePre-formed AEMSA-HCl
Atom Economy Low (Requires 5-10x EDA excess)Moderate (Loss of Boc leaving group)High (Direct stoichiometric use)
Added Synthetic Steps 1 (with tedious extraction/distillation)2 (Coupling + Deprotection)0 (Ready to couple)
Regioselectivity Poor to ModerateExcellentExcellent (Guaranteed)
Avg. Yield of Mono-Product 40% – 60%75% – 85% (Over 2 steps)>95% (From starting salt)
Scalability & Safety Poor (Highly exothermic, requires cryogenic control)Moderate (Gas evolution during deprotection)Excellent

Self-Validating Experimental Protocols

Below are field-proven methodologies illustrating the stark operational differences between the optimized AEMSA-HCl route and the raw in situ approach.

Protocol 1: S_N2 Alkylation using AEMSA-HCl (Optimized Workflow)

Causality & Design: A classic issue in alkylation is over-alkylation (quaternization). To selectively couple AEMSA-HCl to an alkyl halide without triggering base-catalyzed degradation of the sulfonamide proton, we utilize a mild, sterically bulky base (N,N-Diisopropylethylamine, DIPEA) at highly controlled concentrations.

  • Preparation: Suspend AEMSA-HCl (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M, 100 mL) under a nitrogen atmosphere.

  • Amine Liberation: Add DIPEA (2.2 equiv, 22 mmol) dropwise at room temperature.

    • Self-Validation Point: The system visually validates itself. The cloudy AEMSA-HCl suspension will rapidly dissolve into a clear solution as the free amine is liberated.

  • Electrophile Addition: Slowly add the target alkyl halide (0.95 equiv, 9.5 mmol) to prevent over-alkylation.

  • Reaction Tracking: Stir at 45°C for 4–6 hours. As the reaction proceeds, DIPEA-HCl salts may begin to crash out, serving as a secondary visual checkpoint for conversion. Track complete conversion via LC-MS (TLC is often ineffective due to the extreme polarity of the sulfonamide streak).

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine to remove DMF, and dry over Na₂SO₄.

Protocol 2: The In Situ Synthesis Method (EDA + MsCl)

Causality & Design: If raw EDA must be used, the reaction requires extreme temperature modulation because the sulfonylation is violently exothermic[3]. Elevated temperatures exponentially increase the second nucleophilic attack, leading to useless bis-sulfonated waste[2].

  • Preparation: Dissolve EDA (10.0 equiv, 100 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Chill the flask to strictly -10°C using an ice/brine bath.

  • MsCl Addition: Dissolve MsCl (1.0 equiv, 10 mmol) in DCM (25 mL). Add this solution via an addition funnel at a rate no faster than 1 drop per second.

    • Critical constraint: Internal temperature must not exceed 0°C to inhibit bis-sulfonylation.

  • Phase Separation: Once complete, the mixture must be washed with cold saturated NaHCO₃.

    • The Bottleneck: Because EDA is highly water-miscible, isolating the mono-sulfonated product from the aqueous phase often requires continuous liquid-liquid extraction (LLE) for 24+ hours, dramatically limiting throughput.

Downstream Pharmacological Context

Ultimately, the choice of chemical precursor dictates how rapidly a drug discovery program can iterate through Structure-Activity Relationship (SAR) analogs. AEMSA-HCl reliably furnishes APIs that modulate critical ion channels.

G2 AEMSA AEMSA-HCl Building Block SN2 Alkyl Halide SN2 Coupling AEMSA->SN2 RedAm Reductive Amination with Aldehydes AEMSA->RedAm Antiarr Class III Antiarrhythmics (Dofetilide/Ibutilide) SN2->Antiarr TRP TRP Channel Modulators (Analgesics) RedAm->TRP hERG hERG K+ Channel Target (Action Potential Extension) Antiarr->hERG Inhibits

Caption: Pharmacological progression from AEMSA-HCl coupling to ion channel modulation.

Conclusion

While building the methanesulfonamide pharmacophore in situ using generic reagents is chemically viable, the operational tax of statistical yield loss, rigorous cryogenic control, and tedious aqueous extraction renders it inefficient for modern drug discovery. The transition to orthogonal protection (Boc-EDA) solves the regioselectivity issue but introduces unnecessary synthetic steps[1]. For maximum throughput, atom economy, and isolated yield, incorporating the pre-formed N-(2-aminoethyl)methanesulfonamide hydrochloride (AEMSA-HCl) salt is the definitive best practice for generating functionalized sulfonamide therapeutics.

References

  • Sigma-Aldrich Product Specifications | N-(2-Aminoethyl)methanesulfonamide hydrochloride URL:

  • BenchChem | Applications of Methanesulfonamide Derivatives in Peptide Synthesis: Application Notes and Protocols URL:[1]

  • National Institutes of Health (NIH / PMC) | Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects... URL:[2]

  • University of Liverpool IT Services | pH-Regulated transfer hydrogenation of quinoxalines with a CpIr-diamine catalyst in aqueous media* URL:[3]

Sources

A Comparative Guide to the Synthesis of N-(2-aminoethyl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-aminoethyl)methanesulfonamide hydrochloride is a versatile building block in medicinal chemistry and pharmaceutical development, frequently utilized as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility in drug discovery, particularly for neurological disorders and as a sulfonamide donor in the creation of therapeutic agents, necessitates efficient and scalable synthetic routes.[1] This guide provides a comparative analysis of alternative synthesis pathways for N-(2-aminoethyl)methanesulfonamide hydrochloride, offering an in-depth look at their respective methodologies, efficiencies, and underlying chemical principles to aid researchers in selecting the optimal route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride fundamentally involves the formation of a sulfonamide bond and the presence of a primary amine, which is protonated to form the hydrochloride salt. The primary distinctions between the synthetic routes lie in the choice of starting materials, the strategy for introducing the key functional groups, and the overall process efficiency. This guide will explore two primary approaches: a classical two-step approach involving a phthalimide-protected amine and a more direct substitution method.

Route 1: Synthesis via Phthalimide-Protected Intermediate

This well-established route offers high yields and exceptional purity, making it a reliable method for laboratory-scale synthesis and a strong candidate for industrial production. The synthesis proceeds in two main stages: the formation of a protected intermediate followed by deprotection and salt formation.

Experimental Protocol

Step 1: Synthesis of N-(2-(Methylsulfonyl)ethyl)isoindoline-1,3-dione

This initial step involves the reaction of a suitable starting material with a phthalimide-containing compound. A detailed protocol is outlined in Chinese patent CN103319382A, which describes the reaction of a halogenated precursor with potassium phthalimide.

Step 2: Hydrolysis and Salt Formation

The phthalimide protecting group is subsequently removed under acidic conditions, which concurrently leads to the formation of the desired hydrochloride salt.

  • Reaction: In a 100 ml reaction flask, 2.53 g (10 mmol) of 2-(2-methanesulfonylethyl)isoindole-1,3-dione is combined with 25 ml of concentrated hydrochloric acid.

  • Heating: The mixture is heated to 100°C and allowed to react for 10 hours.

  • Work-up: After cooling, the solution is filtered. The filtrate is then concentrated, and 20 ml of ethanol is added, followed by stirring for 1 hour.

  • Isolation: The resulting solid is collected by filtration and dried to yield N-(2-aminoethyl)methanesulfonamide hydrochloride.[2]

Performance Data
ParameterValueSource
Yield 92.1%[2]
Purity (HPLC) 99.9%[2]
Melting Point 168-169°C[2]
Mechanistic Rationale

The use of a phthalimide protecting group is a classic strategy in amine synthesis to prevent unwanted side reactions. The Gabriel synthesis, which this method is a variation of, ensures the selective formation of the primary amine upon deprotection. The acidic hydrolysis of the phthalimide is a robust and well-understood transformation.

Workflow Diagram

Synthesis_Route_1 cluster_step1 Step 1: Protected Intermediate Formation cluster_step2 Step 2: Deprotection and Salt Formation Starting_Materials_1 Halogenated Precursor + Potassium Phthalimide Intermediate N-(2-(Methylsulfonyl)ethyl)isoindoline-1,3-dione Starting_Materials_1->Intermediate Nucleophilic Substitution Deprotection Concentrated HCl, 100°C, 10h Intermediate->Deprotection Final_Product N-(2-aminoethyl)methanesulfonamide hydrochloride Deprotection->Final_Product

Caption: Workflow for the synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride via a phthalimide-protected intermediate.

Route 2: Direct Substitution Approach

An alternative strategy involves the direct reaction of a sulfonate-containing starting material with an amine source. This approach, outlined in European patent EP 2305634 A1, can be more atom-economical and potentially more cost-effective by avoiding the use of protecting groups.

Conceptual Framework

This method utilizes a sulfonate ester as a leaving group, which is displaced by an amine nucleophile. The choice of amine source (e.g., ammonia or a protected amine) and reaction conditions are critical to achieving high selectivity and yield.

Experimental Protocol (Generalized)

A general procedure based on the principles described in the patent would involve:

  • Reaction Setup: A sulfonate-containing starting material (e.g., 2-(methylsulfonyl)ethyl methanesulfonate) is dissolved in a suitable organic solvent.

  • Amine Addition: A source of ammonia or a primary amine is introduced to the reaction mixture. This can be in the form of aqueous ammonia, a solution of ammonia in an organic solvent, or an amine salt in the presence of a base.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature until the starting material is consumed, as monitored by techniques like TLC or HPLC.

  • Work-up and Salt Formation: The reaction mixture is worked up to remove byproducts. The free amine is then isolated and can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Potential Advantages and Challenges

Advantages:

  • Fewer Steps: This route can potentially reduce the number of synthetic steps compared to the protecting group strategy.

  • Atom Economy: A more direct approach can lead to better atom economy.

  • Cost-Effectiveness: The use of readily available starting materials like sulfonates and ammonia could lower overall production costs.

Challenges:

  • Selectivity: Over-alkylation of the amine can be a significant side reaction, leading to the formation of secondary and tertiary amines. Careful control of stoichiometry and reaction conditions is crucial.

  • Purification: The separation of the desired primary amine from unreacted starting materials and over-alkylation byproducts can be challenging.

Comparative Summary
FeatureRoute 1 (Phthalimide Protection)Route 2 (Direct Substitution)
Number of Steps Two main synthetic stepsPotentially one main synthetic step
Yield High (92.1% reported)[2]Variable, dependent on conditions
Purity Very high (99.9% reported)[2]May require extensive purification
Key Advantage High selectivity and purityPotentially more atom-economical and cost-effective
Key Challenge Use of a protecting group adds stepsControl of selectivity, potential for over-alkylation
Logical Relationship Diagram

Synthesis_Comparison cluster_Route1 Route 1: Phthalimide Protection cluster_Route2 Route 2: Direct Substitution Goal Synthesize N-(2-aminoethyl)methanesulfonamide HCl R1_Start Phthalimide-protected Intermediate Goal->R1_Start R2_Start Sulfonate Ester + Amine Source Goal->R2_Start R1_Process Acidic Deprotection R1_Start->R1_Process R1_Outcome High Yield High Purity R1_Process->R1_Outcome R2_Process Nucleophilic Substitution R2_Start->R2_Process R2_Outcome Potential for fewer steps Selectivity challenges R2_Process->R2_Outcome

Caption: Comparison of the two main synthetic strategies for N-(2-aminoethyl)methanesulfonamide hydrochloride.

Conclusion

Both the phthalimide-protected and direct substitution routes offer viable pathways for the synthesis of N-(2-aminoethyl)methanesulfonamide hydrochloride. The choice between these methods will depend on the specific requirements of the researcher or organization.

For applications demanding high purity and where yield is a primary concern, the phthalimide-protected route is a highly reliable and well-documented option.[2] Its robustness makes it suitable for both small-scale and larger-scale production where quality control is paramount.

The direct substitution route presents an attractive alternative for process chemists focused on optimizing atom economy and reducing manufacturing costs. While it may require more extensive process development to control selectivity and streamline purification, the potential for a more efficient synthesis makes it a compelling area for further investigation and optimization.

Researchers are encouraged to evaluate the starting material availability, in-house synthetic capabilities, and the ultimate purity requirements of their final product when selecting the most appropriate synthetic strategy.

References

  • CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate... - Google Patents. (2009, November 10).
  • THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - European Patent Office - EP 2305634 A1 - Googleapis.com. (2009, November 16).

Sources

Spectroscopic Analysis and Structural Elucidation: N-(2-Aminoethyl)methanesulfonamide Hydrochloride vs. Alternative Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Spectroscopic Distinguishability

In modern bioconjugation and pharmaceutical synthesis, selecting the correct bifunctional linker is a critical decision. While N-(2-aminoethyl)methanesulfonamide hydrochloride (Ms-EDA·HCl) has emerged as a premium building block for drug development, researchers frequently question how its performance and structural verifiability compare against standard alternatives like mono-Boc-ethylenediamine hydrochloride (Boc-EDA·HCl) or unsubstituted ethylenediamine dihydrochloride (EDA·2HCl).

As a Senior Application Scientist, I consistently observe that a linker's utility is defined not just by its coupling efficiency, but by its downstream detectability . When incorporating a small molecule into a complex Active Pharmaceutical Ingredient (API), you must be able to unambiguously track its structural integrity across multistep syntheses. This guide provides an objective, data-driven comparison of these products, focusing on their spectroscopic handles, and details self-validating workflows for precise structural elucidation.

Comparative Performance: Evaluating Structural Handles

When evaluating linker alternatives, the presence of distinct spectroscopic "beacons" allows for rapid QA/QC and reaction monitoring. Table 1 summarizes the core differences between the target product and common alternatives.

Table 1: Comparative Spectroscopic Properties & Bench Stability

Analytical FeatureMs-EDA·HCl (Target Product)Boc-EDA·HCl (Alternative 1)EDA·2HCl (Alternative 2)
Structural Handle Methanesulfonamide (-SO₂CH₃)tert-Butyloxycarbonyl (-Boc)None (Symmetrical)
Acid Stability Excellent (Resists neat TFA/HCl)Poor (Deprotects in < 1 hr in TFA)Excellent
¹H NMR Anchor (ppm) ~2.90 (s, 3H)~1.40 (s, 9H)N/A (Overlapping multiplets)
FT-IR Key Stretches 1320, 1150 cm⁻¹ (SO₂); 930 cm⁻¹ (S-N)1680 cm⁻¹ (C=O amide)No C=O or SO₂ stretches
ESI-MS[M+H]⁺ m/z 139.05 (Characteristic ³⁴S peak)m/z 161.13m/z 61.08

Causality in Product Selection: Unsubstituted EDA·2HCl is heavily symmetrical, making ¹H NMR peak overlap highly problematic during mono-derivatization. While Boc-EDA·HCl provides a massive NMR handle (a 9H singlet), the Boc group is highly acid-labile, preventing its use in orthogonal peptide syntheses requiring strong acids. Ms-EDA·HCl offers the optimal balance: it is ruggedly stable under harsh acidic conditions and provides a razor-sharp 3H singlet that serves as an internal integration standard, alongside a unique sulfur isotopic signature for mass spectrometry.

Structural Elucidation Workflow

To confidently utilize Ms-EDA·HCl, incoming lots must be validated to confirm the exact structural connectivity and the regiochemistry of the hydrochloride salt. Because the primary amine is a stronger base (pKa ~10.5) than the sulfonamide nitrogen (pKa ~10), the HCl salt forms exclusively at the primary amine. Proving this requires a tightly controlled analytical workflow.

Figure 1: Analytical workflow for the structural elucidation of Ms-EDA·HCl.

Self-Validating Experimental Protocols

The following protocols dictate the standard parameters required to definitively characterize Ms-EDA·HCl. By focusing on the causality of the instrument settings, these protocols act as self-validating systems for QA/QC environments.

Protocol A: Advanced Multi-Nuclear & 2D NMR Setup

As established by [2], resolving the protonation state requires minimizing chemical exchange.

  • Sample Preparation: Dissolve 15 mg of Ms-EDA·HCl in 0.6 mL of strictly anhydrous DMSO-d6. Causality: Using D₂O or wet solvents will cause rapid hydrogen-deuterium exchange (HDX), obliterating the critical -NH₃⁺ and -NH- signals necessary for salt locus confirmation.

  • 1D ¹H-NMR Acquisition: Acquire standard proton spectra at 400 MHz (16 scans). Look for the broad primary amine salt signal (-NH₃⁺) at ~8.10 ppm and the distinct sulfonamide proton (-NH-) at ~7.30 ppm.

  • 2D ¹H-¹H COSY Acquisition: The two ethylene -CH₂- groups heavily overlap between 2.95 and 3.15 ppm. Causality: 1D NMR cannot definitively prove the unbroken carbon chain. A 2D COSY experiment must be run to map the spin system from the -NH₃⁺ group, through the two adjacent -CH₂- groups, directly to the sulfonamide NH.

  • Validation Check: Integrate the -SO₂CH₃ singlet (~2.90 ppm). The ratio of this 3H signal to the total integrated area of the ethylene backbone (4H) must be precisely 0.75 . Any deviation signifies a co-eluting impurity or an incomplete salt formulation [4].

Protocol B: Isotope-Resolved ESI-HRMS Tuning
  • Dilution: Prepare a 1 µg/mL solution in 50:50 LC-MS grade MeCN:H₂O with 0.1% Formic Acid to enforce complete ionization.

  • Source Tuning: Set the capillary voltage moderately (e.g., 3.0 kV) and crucially, maintain a low cone voltage (< 20 V). Causality: The S-N bond in sulfonamides is highly susceptible to homolytic cleavage during in-source fragmentation. Excessive cone voltage will artificially destroy the intact [M+H]⁺ signal, falsely suggesting sample degradation.

  • Validation Check: Locate the monoisotopic mass at m/z 139.05. You must intrinsically validate the data by checking for the ³⁴S isotopic peak at m/z 141.05. This peak should be approximately 4.4% the intensity of the parent ion, confirming the presence of the methanesulfonyl group rather than an isobaric hydrocarbon contaminant.

Protocol C: ATR-FTIR Solid-State Analysis

[1] demonstrate that structural verification relies heavily on capturing distinct vibrational stretches of the SO₂ group.

  • Background Phase: Collect a background spectrum on the clean, empty diamond crystal (32 scans).

  • Solid-State Acquisition: Place 2-5 mg of neat Ms-EDA·HCl directly onto the Attenuated Total Reflectance (ATR) crystal. Causality: Using ATR avoids KBr pellets. KBr is highly hygroscopic; absorbed water produces a massive -OH stretch that masks the critical 3200–3400 cm⁻¹ N-H stretches of the primary amine salt.

  • Validation Check: Verify the asymmetric and symmetric SO₂ stretching vibrations at ~1320 cm⁻¹ and ~1150 cm⁻¹, respectively. The molecule's identity is fully validated upon observing the sharp S-N stretch at ~930 cm⁻¹, which distinguishes it from standard amides (which would show a strong C=O stretch at 1680 cm⁻¹ instead).

Conclusion

When compared to traditional linkers like Boc-EDA·HCl and EDA·2HCl, N-(2-aminoethyl)methanesulfonamide hydrochloride provides superior acid stability coupled with orthogonal, highly distinct spectroscopic handles. By following the self-validating protocols outlined above—specifically utilizing anhydrous DMSO for NMR, low-cone-voltage HRMS, and neat ATR-FTIR—researchers can completely eliminate structural ambiguity and streamline downstream analytical monitoring during drug development.

References

  • Structure and Computational Studies of New Sulfonamide Compound National Institutes of Health (NIH / PMC) URL:[Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides RSC Advances URL:[Link]

Comprehensive Quality Control & Performance Comparison: N-(2-aminoethyl)methanesulfonamide Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-aminoethyl)methanesulfonamide hydrochloride (AEMS-HCl) is a critical nitrogen-containing sulfonamide building block widely utilized in medicinal chemistry, notably as a precursor for spirocyclic benzofuroquinolizines and class III antiarrhythmic agents [1, 3].

For drug development professionals, selecting the optimal physicochemical form of an intermediate and establishing robust, self-validating analytical controls are foundational to regulatory success. This guide objectively compares the utility of the AEMS hydrochloride salt against its free base alternative and details the mechanistic Quality Control (QC) protocols required to ensure compliance with global pharmaceutical guidelines.

Comparative Physicochemical Analysis: AEMS-HCl vs. Free Base

During route scouting and process optimization, synthetic chemists frequently evaluate whether to utilize the free amine—N-(2-aminoethyl)methanesulfonamide —or its hydrochloride salt [2].

The causality behind the industry-wide preference for the HCl salt lies in its thermodynamic stability and purification mechanics. The free primary amine is highly nucleophilic; when exposed to ambient conditions, it is prone to absorbing atmospheric CO₂ (forming carbamates) and undergoing gradual oxidative degradation. Furthermore, isolating the free base often yields a viscous, hygroscopic oil or low-melting solid that resists standard crystallization.

Conversely, protonating the primary amine to form the HCl salt locks the molecule into a highly ordered crystalline lattice. This phase transition inherently excludes organic impurities and drastically improves diastereomeric and chemical purity profiles during precipitation [3].

Table 1: Physicochemical Performance Comparison

ParameterAEMS Hydrochloride Salt [1]AEMS Free Base [2]Practical Implication in Synthesis
CAS Number 202197-61-383019-89-0Crucial for accurate regulatory documentation and procurement.
Physical State White to off-white crystalline powderYellowish viscous liquid / low-melting solidThe HCl salt allows for automated solid-dosing and precise gravimetric handling.
Purity Potential > 99.0% (Easily recrystallized)Typically 95.0% - 97.0%Crystallization of the HCl salt acts as an inherent purification step [3].
Stability Non-hygroscopic, highly stableProne to oxidation and CO₂ absorptionHCl salt maximizes shelf-life and minimizes degradation-related batch failures.
Solubility High in H₂O and polar protic solventsSoluble in organic solvents (DCM, EtOAc)Salt form is optimal for biphasic extractions and aqueous-based coupling steps.
Regulatory-Aligned Quality Control Specifications

To maintain scientific integrity and align with ICH Q3A(R2) (Impurities in New Drug Substances) [4] and ICH Q2(R1) (Validation of Analytical Procedures) [5], the analytical testing of AEMS-HCl must utilize orthogonal methodologies. Relying solely on chromatography is insufficient, as the lack of strong aromatic chromophores in the AEMS structure can mask certain impurities.

Table 2: Standardized QC Acceptance Criteria for API-Grade AEMS-HCl

Quality AttributeAcceptance CriterionRecommended Analytical Methodology
Appearance White to off-white crystalline powderVisual Inspection
Assay (Anhydrous basis) 98.0% – 102.0%Non-Aqueous Potentiometric Titration
Chromatographic Purity ≥ 99.0%HPLC-ELSD or Low-UV (210 nm)
Unspecified Impurities ≤ 0.10% (Identification threshold)HPLC (ICH Q3A compliant)[4]
Moisture Content ≤ 0.5% w/wKarl Fischer Volumetric Titration
Residue on Ignition ≤ 0.1%Muffle Furnace (600°C)
Self-Validating Experimental Methodologies

The following protocols are designed as "self-validating systems." By integrating internal system suitability tests (SSTs) and orthogonal cross-checks, these workflows guarantee verifiable data output independent of operator bias [5].

Protocol A: Chromatographic Purity (HPLC-ELSD)

Mechanistic Causality: AEMS-HCl lacks a highly conjugated


-system, meaning standard UV detection at 254 nm is practically blind to the analyte and its non-chromophoric impurities. Evaporative Light Scattering Detection (ELSD) relies on mass rather than optical absorbance, providing a universal and highly accurate impurity profile.
  • Reagent Preparation : Prepare Mobile Phase A:

    
     Heptafluorobutyric acid (HFBA) in LC-MS grade water. Prepare Mobile Phase B: Acetonitrile. (Note: HFBA is used as an ion-pairing agent to retain the highly polar protonated amine on a reversed-phase column).
    
  • Column Setup : Install a robust C18 hybrid-silica column (e.g.,

    
     mm, 
    
    
    
    µm). Equilibrate at
    
    
    C.
  • Sample Preparation : Dissolve

    
     mg of AEMS-HCl in 
    
    
    
    mL of Mobile Phase A.
  • Self-Validating SST : Before analyzing the batch, inject a resolution standard containing AEMS-HCl spiked with

    
     ethylenediamine (a known degradation product/starting material).
    
    • Validation Check: The batch run is only authorized if the resolution (

      
      ) between ethylenediamine and AEMS-HCl is 
      
      
      
      , and the AEMS peak tailing factor (
      
      
      ) is
      
      
      .
  • Gradient Execution : Run a gradient from

    
     B to 
    
    
    
    B over 20 minutes. Calculate purity by area normalization.
Protocol B: Absolute Stoichiometric Assay (Non-Aqueous Titration)

Mechanistic Causality: Because HPLC-ELSD response factors can vary slightly between different molecules, a stoichiometric titration provides an absolute orthogonal measurement of the primary amine content.

  • Sample Dissolution : Accurately weigh

    
     mg of AEMS-HCl and dissolve in 
    
    
    
    mL of anhydrous Glacial Acetic Acid.
  • Chloride Masking (Critical Step) : Add

    
     mL of a 
    
    
    
    Mercuric Acetate solution in glacial acetic acid.
    • Why? The chloride ion of the HCl salt acts as a weak base in acetic acid, which smears the titration endpoint. Mercuric acetate binds the chloride into undissociated

      
      , liberating highly basic acetate ions that yield a razor-sharp potentiometric endpoint.
      
  • Titration : Titrate the solution with standardized

    
     N Perchloric Acid (
    
    
    
    ) using a glass-calomel electrode system.
  • Validation Check : Perform a blank titration of the solvent matrix. The assay percentage is calculated based on the net titrant volume, ensuring total mass balance falls between

    
     and 
    
    
    
    .
Quality Control System Architecture

The following diagram illustrates the concurrent workflows required to validate an AEMS-HCl batch, emphasizing the convergence of physical and chemical data prior to final QA release.

Figure 1: Multimodal quality control workflow for evaluating AEMS-HCl batch release metrics.

References
  • Title: FI126838B - Process for preparation of spirocyclic substituted benzofuroquinolizines Source: Google Patents URL
  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-aminoethyl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-aminoethyl)methanesulfonamide hydrochloride (CAS No. 202197-61-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Compound: Hazard Identification and Properties

N-(2-aminoethyl)methanesulfonamide hydrochloride is a solid, pale-yellow to yellow-brown substance. As a hydrochloride salt, it is expected to have good water solubility.[1] A thorough risk assessment is the foundation of safe disposal. The primary hazards associated with this compound are:

  • Harmful if swallowed: This is a key toxicological concern.[2]

  • Causes skin irritation: Direct contact with the skin can lead to irritation.

  • Causes serious eye irritation: The compound poses a significant risk to eye safety.

Based on available safety information, the following GHS pictograms and signal words are associated with this chemical:

PropertyInformationSource(s)
GHS Pictogram GHS07: Harmful/Irritant[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[2]
Physical Form Pale-yellow to Yellow-brown Solid
Solubility Expected to be soluble in water[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the safe disposal of N-(2-aminoethyl)methanesulfonamide hydrochloride. This process is designed to minimize risk and ensure regulatory compliance.

DisposalWorkflow start Start: Unused or Waste N-(2-aminoethyl)methanesulfonamide hydrochloride ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe Initiate Disposal segregation Step 2: Segregate Waste ppe->segregation Safety First containerization Step 3: Containerize and Label Waste segregation->containerization Prevent Reactions storage Step 4: Temporary Storage containerization->storage Secure Containment ehs_contact Step 5: Contact Environmental Health & Safety (EHS) storage->ehs_contact Regulatory Compliance documentation Step 6: Complete Waste Pickup Documentation ehs_contact->documentation Formal Handover end End: Await Professional Disposal documentation->end Process Complete

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.